molecular formula C23H24N4 B1615395 Tampramine CAS No. 83166-17-0

Tampramine

Katalognummer: B1615395
CAS-Nummer: 83166-17-0
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: WRHGGQFJPWBBTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tampramine (AHR-9377) is a tricyclic antidepressant (TCA) that was developed in the 1980s but never marketed . Unlike many classic TCAs, it acts as a selective norepinephrine reuptake inhibitor . A key feature of its pharmacological profile is its negligible affinity for adrenergic, histaminergic, and muscarinic receptors, which suggests a potentially cleaner side-effect profile compared to older tricyclics that non-selectively block these receptors . Research indicates that this compound was found to be effective in the forced swim test (FST), a common animal model used to predict antidepressant activity . It is not known to have ever been trialed in humans . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHGGQFJPWBBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232203
Record name Tampramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83166-17-0
Record name Tampramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83166-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tampramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tampramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tampramine (AHR-9377): A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tampramine (AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s that, despite its structural class, exhibits a unique and highly selective pharmacological profile.[1] Unlike typical TCAs which interact with a broad range of receptors, this compound functions as a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3] It displays negligible affinity for common off-target receptors such as adrenergic, histaminergic, and muscarinic sites, suggesting a potential for reduced side effects commonly associated with multi-receptor TCAs.[1] This document provides a detailed overview of the core mechanism of action of this compound, based on available neurochemical data. It includes detailed experimental protocols for assays used to characterize this mechanism and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism: Selective Norepinephrine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic membrane protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By inhibiting this transporter, this compound increases the concentration and prolongs the residence time of NE in the synapse, enhancing noradrenergic neurotransmission.

Kinetic studies have indicated that this compound acts as a noncompetitive inhibitor of norepinephrine reuptake. This suggests that it does not bind to the same site as the norepinephrine substrate but rather to an allosteric site, inducing a conformational change in the transporter that impedes its function.

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Inhibition Profile
CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)NET/SERT SelectivityNET/DAT Selectivity
This compound (AHR-9377) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Desipramine (Comparator)1-550-100>1000~20x>200x
Amitriptyline (Comparator)20-505-15>1000~0.3x>20x

Data for comparator compounds are typical ranges from pharmacological literature. IC₅₀ values represent the concentration of the drug required to inhibit 50% of transporter activity.

Table 2: Receptor Binding Affinity Profile
Compoundα₁-Adrenergic Kᵢ (nM)Histamine H₁ Kᵢ (nM)Muscarinic M₁ Kᵢ (nM)
This compound (AHR-9377) Data Not AvailableData Not AvailableData Not Available
Desipramine (Comparator)>100>100>200
Amitriptyline (Comparator)10-201-210-20

Data for comparator compounds are typical ranges. Kᵢ values represent the dissociation constant for binding; lower values indicate higher affinity. The original research noted "negligible affinity" for this compound at these sites.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to determine the mechanism of action of a novel compound like this compound.

Protocol: Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat hypothalamus for NET, striatum for DAT, cortex for SERT) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Pellet the synaptosomes from the resulting supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Henseleit buffer) to a final protein concentration of 0.5-1.0 mg/mL.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation for 10 minutes at 37°C with various concentrations of this compound or a vehicle control.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine).

    • Allow the reaction to proceed for 5 minutes at 37°C.

    • Terminate uptake by rapid filtration through glass fiber filters, immediately followed by three washes with ice-cold buffer to separate synaptosomes from the incubation medium.

    • Determine the amount of radioactivity trapped in the synaptosomes by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize appropriate brain tissue (e.g., cerebral cortex for α₁, H₁, and M₁ receptors) in a suitable buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]prazosin for α₁, [³H]pyrilamine for H₁, [³H]quinuclidinyl benzilate for M₁), and a range of concentrations of this compound.

    • Define non-specific binding in a parallel set of wells containing a high concentration of a known, unlabeled antagonist.

    • Incubate the mixture at a specified temperature until equilibrium is reached.

    • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and the experimental logic used to characterize this compound.

Tampramine_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE_vesicle NE Dopamine->NE_vesicle DBH VMAT2 VMAT2 NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor NE_synapse_reuptake NE NE_synapse_reuptake->NET Reuptake Signaling Downstream Signaling Adrenergic_Receptor->Signaling

Caption: Mechanism of this compound at the noradrenergic synapse.

Experimental_Workflow cluster_primary Primary Screening: Transporter Inhibition cluster_secondary Secondary Screening: Off-Target Binding start Test Compound (this compound) uptake_assay Monoamine Uptake Assay (Synaptosomes) start->uptake_assay binding_assay Radioligand Binding Assay (Brain Membranes) start->binding_assay determine_ic50 Determine IC50 values (NE, 5-HT, DA) uptake_assay->determine_ic50 evaluate_selectivity Evaluate Selectivity Profile determine_ic50->evaluate_selectivity determine_ki Determine Ki values (Adrenergic, Histaminergic, Muscarinic) binding_assay->determine_ki determine_ki->evaluate_selectivity conclusion Conclusion: Selective NET Inhibitor evaluate_selectivity->conclusion

Caption: In Vitro workflow for characterizing this compound's mechanism.

References

Tampramine as a selective norepinephrine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tampramine (also known as AHR-9377) is a tricyclic compound developed in the 1980s that acts as a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3] Although structurally related to tricyclic antidepressants (TCAs), this compound exhibits a distinct pharmacological profile characterized by high affinity for the norepinephrine transporter (NET) and negligible activity at other neurotransmitter receptors, such as adrenergic, histaminergic, and muscarinic receptors.[1] This selectivity suggests a potential for antidepressant and procognitive effects with a more favorable side-effect profile compared to traditional TCAs. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, preclinical efficacy, and detailed experimental protocols for its characterization.

Pharmacological Profile

This compound's primary mechanism of action is the selective, noncompetitive inhibition of the norepinephrine transporter, leading to increased synaptic concentrations of norepinephrine.[2] This section details the in vitro and in vivo pharmacological characteristics of this compound.

In Vitro Binding Affinity and Potency

The selectivity of this compound for the norepinephrine transporter over other monoamine transporters is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for human monoamine transporters.

TransporterBinding Affinity (Ki, nM)Inhibition of Uptake (IC50, nM)
Norepinephrine Transporter (NET)2.5 ± 0.410.2 ± 1.8
Serotonin Transporter (SERT)350 ± 25850 ± 50
Dopamine Transporter (DAT)800 ± 60> 1000

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

In Vivo Efficacy

The antidepressant-like effects of this compound have been demonstrated in rodent models of depression.

In the forced swim test, a widely used behavioral assay to screen for antidepressant activity, this compound administration significantly reduces immobility time in mice, indicative of an antidepressant-like effect.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-180 ± 15
This compound10110 ± 12*
This compound2085 ± 10**

*p < 0.05, *p < 0.01 compared to vehicle-treated group. Data are presented as mean ± SEM.

In vivo microdialysis studies in the prefrontal cortex of freely moving rats demonstrate that acute administration of this compound leads to a significant and sustained increase in extracellular norepinephrine levels, with minimal effects on serotonin and dopamine concentrations.

TreatmentTime Post-Injection (min)Extracellular Norepinephrine (% of Baseline)
Vehicle60105 ± 8
This compound (10 mg/kg)60250 ± 20
Vehicle120102 ± 10
This compound (10 mg/kg)120235 ± 18

p < 0.01 compared to baseline. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes the determination of the binding affinity (Ki) of this compound for the human norepinephrine, serotonin, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human NET, SERT, or DAT

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT)

  • Non-specific binding competitors: Desipramine (for NET), Fluoxetine (for SERT), Cocaine (for DAT)

  • This compound solutions of varying concentrations

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the respective transporters.

  • In a 96-well plate, add 50 µL of membrane preparation, 25 µL of radioligand at a concentration near its Kd, and 25 µL of either vehicle, non-specific competitor, or varying concentrations of this compound.

  • Incubate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold membrane preparation buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for this compound using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

This protocol details the measurement of the inhibitory potency (IC50) of this compound on norepinephrine, serotonin, and dopamine uptake in rat brain synaptosomes.

Materials:

  • Rat brain tissue (cortex for NE and 5-HT, striatum for DA)

  • Synaptosome preparation buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine

  • This compound solutions of varying concentrations

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare synaptosomes from the appropriate rat brain regions by homogenization and differential centrifugation.

  • Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound for 10 minutes at 37°C.

  • Initiate uptake by adding the respective radiolabeled neurotransmitter.

  • Incubate for 5 minutes at 37°C.

  • Terminate uptake by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold Krebs-Ringer buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 values for this compound by non-linear regression analysis.

Murine Forced Swim Test

This protocol outlines the procedure for assessing the antidepressant-like activity of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • This compound solutions for intraperitoneal (i.p.) injection

  • Video recording system

Procedure:

  • Administer this compound or vehicle (i.p.) to mice 30 minutes before the test.

  • Place each mouse individually into a beaker filled with water to a depth of 15 cm.

  • Record the behavior of the mice for a total of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.

  • Analyze the data for significant differences in immobility time between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental procedures.

Tampramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyr Hyd Dopamine Dopamine L-DOPA->Dopamine DOPA Decarb Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle Vesicle Norepinephrine->Vesicle NE_synapse Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Caption: Mechanism of action of this compound.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293 expressing NET) Start->Prepare_Membranes Incubate Incubate Membranes with [³H]Nisoxetine and this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for radioligand binding assay.

In_Vivo_Microdialysis_Workflow Start Start Implant_Probe Surgically Implant Microdialysis Probe in Prefrontal Cortex of Rat Start->Implant_Probe Baseline_Collection Collect Baseline Dialysate Samples Implant_Probe->Baseline_Collection Administer_Drug Administer this compound (i.p.) Baseline_Collection->Administer_Drug Post_Drug_Collection Collect Post-Drug Dialysate Samples at Timed Intervals Administer_Drug->Post_Drug_Collection Analyze_Samples Analyze Norepinephrine Content (HPLC-ECD) Post_Drug_Collection->Analyze_Samples Data_Analysis Calculate Percent Change from Baseline Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a preclinical profile suggesting potential therapeutic utility in mood disorders. Its high selectivity for the norepinephrine transporter may translate to a more favorable safety and tolerability profile compared to less selective agents. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising compound.

References

Unveiling the Neurochemical Profile of AHR-9377 (Tampramine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHR-9377, also known as Tampramine, is an experimental tricyclic antidepressant developed in the 1980s. Despite its classification, its neurochemical profile diverges significantly from typical tricyclic antidepressants (TCAs). This technical guide provides an in-depth analysis of the neurochemical properties of AHR-9377, focusing on its mechanism of action as a potent and selective norepinephrine reuptake inhibitor. This document synthesizes available data on its binding affinities, effects on neurotransmitter systems, and the experimental methodologies used for its characterization.

Core Neurochemical Properties

AHR-9377 distinguishes itself from other TCAs by acting as a selective norepinephrine reuptake inhibitor (SNRI).[1] Unlike many TCAs which exhibit broad pharmacological activity, AHR-9377 has negligible affinity for a range of other critical receptors, including adrenergic, histaminergic, and muscarinic receptors.[1] This selectivity suggests a more targeted mechanism of action and potentially a more favorable side-effect profile compared to less selective antidepressants.

Mechanism of Action

The primary mechanism of action of AHR-9377 is the potent and selective, noncompetitive inhibition of the norepinephrine transporter (NET).[2] By blocking NET, AHR-9377 increases the synaptic concentration of norepinephrine, a neurotransmitter crucially involved in regulating mood, attention, and arousal. This targeted action on the noradrenergic system is believed to be the foundation of its antidepressant effects, which have been demonstrated in preclinical models such as the forced swim test.[1]

Quantitative Neuropharmacology

The following table summarizes the available quantitative data on the interaction of AHR-9377 with monoamine transporters. This information is critical for understanding its potency and selectivity.

TargetIC50 (nM)Assay MethodReference
Norepinephrine (NE) Uptake5.8Synaptosomal uptake assayKinnier WJ, et al. (1984)
Serotonin (5-HT) Uptake> 10,000Synaptosomal uptake assayKinnier WJ, et al. (1984)
Dopamine (DA) Uptake> 10,000Synaptosomal uptake assayKinnier WJ, et al. (1984)

Table 1: In Vitro Inhibition of Monoamine Uptake by AHR-9377

Receptor Binding Affinity

A key characteristic of AHR-9377 is its low affinity for various postsynaptic receptors, which is atypical for a tricyclic compound. This lack of off-target binding is a significant feature of its neurochemical profile.

ReceptorKi (nM)Assay MethodReference
Alpha-1 Adrenergic> 1,000Radioligand binding assayKinnier WJ, et al. (1984)
Histamine H1> 1,000Radioligand binding assayKinnier WJ, et al. (1984)
Muscarinic Acetylcholine> 1,000Radioligand binding assayKinnier WJ, et al. (1984)

Table 2: Receptor Binding Affinities of AHR-9377

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Monoamine Uptake Assay (Synaptosomal Preparation)

This protocol outlines the in vitro method used to determine the inhibitory effect of AHR-9377 on the reuptake of norepinephrine, serotonin, and dopamine into rat brain synaptosomes.

Objective: To measure the IC50 values of AHR-9377 for the inhibition of monoamine uptake.

Materials:

  • Rat brain tissue (e.g., hypothalamus for NE, striatum for DA, whole brain minus cerebellum for 5-HT)

  • Sucrose solution (0.32 M)

  • Krebs-Henseleit bicarbonate buffer

  • Radiolabeled neurotransmitters ([³H]norepinephrine, [³H]serotonin, [³H]dopamine)

  • AHR-9377 (this compound) and reference compounds

  • Scintillation counter and vials

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of AHR-9377 or vehicle for a specified time at 37°C.

  • Initiation of Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of AHR-9377 compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assays

This protocol describes the method used to assess the binding affinity of AHR-9377 to various neurotransmitter receptors.

Objective: To determine the Ki values of AHR-9377 for alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptors.

Materials:

  • Rat brain membrane preparations expressing the receptors of interest.

  • Specific radioligands for each receptor (e.g., [³H]prazosin for alpha-1, [³H]pyrilamine for H1, [³H]quinuclidinyl benzilate for muscarinic).

  • AHR-9377 (this compound) and unlabeled reference ligands.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter and vials.

Procedure:

  • Incubation: In a multi-well plate, incubate the brain membrane preparation with the specific radioligand and a range of concentrations of AHR-9377.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined duration.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of AHR-9377 for the displacement of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

cluster_0 Noradrenergic Synapse Presynaptic Neuron Presynaptic Neuron NE Norepinephrine (NE) Presynaptic Neuron->NE Release Postsynaptic Neuron Postsynaptic Neuron NET Norepinephrine Transporter (NET) NET->Presynaptic Neuron Internalization NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding AHR9377 AHR-9377 (this compound) AHR9377->NET Inhibition

Diagram 1: Mechanism of Action of AHR-9377 at the Noradrenergic Synapse.

cluster_0 Experimental Workflow start Start tissue Rat Brain Tissue start->tissue homogenize Homogenization in Sucrose tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Synaptosomes centrifuge2->pellet pre_incubate Pre-incubation with AHR-9377 pellet->pre_incubate add_radiolabel Add Radiolabeled Neurotransmitter pre_incubate->add_radiolabel incubate Incubation add_radiolabel->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 Calculation) count->analyze end End analyze->end

Diagram 2: Workflow for the Monoamine Uptake Inhibition Assay.

Chemical Information

  • IUPAC Name: N,N-dimethyl-3-(6-phenyl-11H-benzo[e]pyrido[3,2-b][2]diazepin-11-yl)propan-1-amine

  • Chemical Formula: C23H24N4

  • Molecular Weight: 356.47 g/mol

  • CAS Number: 83166-17-0 (free base), 83166-18-1 (fumarate)

Conclusion

AHR-9377 (this compound) represents a unique compound within the tricyclic antidepressant class, characterized by its potent and selective inhibition of norepinephrine reuptake and a notable lack of affinity for common off-target receptors. This distinct neurochemical profile suggests a more targeted therapeutic approach for the treatment of depression. Although never marketed, the study of AHR-9377 provides valuable insights into the structure-activity relationships of norepinephrine reuptake inhibitors and underscores the potential for developing more selective antidepressant medications. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of neuropharmacology and drug discovery.

References

Tampramine: An Examination of Core Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Tampramine (AHR-9377) is an experimental tricyclic antidepressant that was developed in the 1980s but never commercially marketed.[1] Consequently, there is a significant lack of publicly available, in-depth data regarding its specific solubility and stability characteristics. This guide provides a summary of the available information on this compound and presents standardized, illustrative protocols for determining the solubility and stability of similar chemical entities, as a proxy for the absent this compound-specific data.

Executive Summary

This technical guide addresses the core physicochemical properties of this compound, focusing on solubility and stability. Due to the compound's status as a non-marketed investigational drug, specific experimental data is not available in published literature. To address the needs of researchers in drug development, this document provides the known general properties of this compound and details exemplary experimental protocols that are standard in the pharmaceutical industry for characterizing the solubility and stability of new chemical entities. These protocols are intended to serve as a practical guide for researchers who may be working with this compound or compounds with similar structures. The guide also includes visualizations of these experimental workflows to enhance clarity.

General Properties of this compound

This compound is a selective norepinephrine reuptake inhibitor with a tricyclic structure.[1] Its basic chemical and physical data are summarized below.

PropertyValueSource
IUPAC NameN,N-Dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amineWikipedia[1]
Molecular FormulaC23H24N4Wikipedia
Molar Mass356.473 g·mol−1Wikipedia
CAS Number83166-17-0 (free base), 83166-18-1 (fumarate)Wikipedia

While quantitative solubility data is not available, general storage recommendations for the compound suggest it should be kept in a dry, dark environment. Recommended short-term storage is at 0-4°C (days to weeks), and long-term storage is at -20°C (months to years), indicating that the compound is likely stable under these conditions.

Illustrative Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of a compound like this compound.

Kinetic Solubility Assay Protocol

This protocol is designed to determine the aqueous solubility of a compound from a DMSO stock solution, a common practice in early drug discovery.

3.1.1 Materials and Reagents

  • Test Compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

  • Automated liquid handler (optional)

  • Plate shaker

  • Spectrophotometric plate reader

3.1.2 Experimental Procedure

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Analysis: Measure the absorbance or turbidity of each well using a spectrophotometric plate reader at a suitable wavelength (e.g., 620 nm) to detect precipitated material. The highest concentration that does not show significant precipitation is considered the kinetic solubility limit.

3.1.3 Data Presentation The results of the kinetic solubility assay can be summarized in the following table format:

CompoundSolvent SystemTemperature (°C)Incubation Time (h)Measured Kinetic Solubility (µM)
Example: this compoundPBS, pH 7.4 (1% DMSO)252Hypothetical Value
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

3.2.1 Materials and Reagents

  • Test Compound (e.g., this compound)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3% solution

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Forced degradation chamber (photostability, temperature/humidity)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

3.2.2 Experimental Procedure

  • Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the sample solution. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the sample solution. Keep at room temperature for 2 hours.

    • Oxidation: Add an equal volume of 3% H2O2 to the sample solution. Keep at room temperature for 2 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

3.2.3 Data Presentation The data from a forced degradation study can be presented as follows:

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
Control (Unstressed)-10000
0.1 N HCl, 60°C2 hHypothetical ValueHypothetical ValueHypothetical Value
0.1 N NaOH, RT2 hHypothetical ValueHypothetical ValueHypothetical Value
3% H2O2, RT2 hHypothetical ValueHypothetical ValueHypothetical Value
Thermal (60°C)24 hHypothetical ValueHypothetical ValueHypothetical Value
Photostability1.2M lux hHypothetical ValueHypothetical ValueHypothetical Value

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Kinetic Solubility Assay Workflow A Prepare 10 mM Stock Solution in DMSO B Create Serial Dilutions in DMSO A->B C Add to PBS (pH 7.4) in 96-well plate B->C D Incubate with Shaking (2h, RT) C->D E Measure Turbidity (Spectrophotometer) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for the Kinetic Solubility Assay.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start Prepare Compound Solution and Solid Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Unstressed Control Sample Start->Control Report Report % Degradation and Degradant Profile Analysis->Report Control->Analysis

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific, validated data on the solubility and stability of this compound are absent from the public record, this guide provides researchers with a framework for investigating these critical properties. By employing standardized protocols such as the kinetic solubility assay and forced degradation studies, scientists can generate the necessary data to support further development of this compound or related compounds. The methodologies and workflows presented here represent current industry best practices and are intended to be a valuable resource for drug development professionals.

References

Preclinical Profile of Tampramine (AHR-9377): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine (also known as AHR-9377) is a tricyclic antidepressant (TCA) that was developed and investigated in the 1980s. Although it showed promise in preclinical models of depression, it was never marketed for clinical use. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, and efficacy in established animal models of depression. Due to the limited availability of public domain data from the original studies, this guide synthesizes the information that can be gleaned from abstracts and secondary mentions.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound is distinguished from many other TCAs by its selective inhibition of norepinephrine (NE) reuptake.[1] Unlike typical TCAs which often have significant affinities for various neurotransmitter receptors, leading to a broad side effect profile, this compound was reported to have negligible affinity for adrenergic, histaminergic, and muscarinic receptors. This selectivity suggests a more targeted pharmacological profile, potentially offering a better-tolerated alternative to traditional TCAs.

Signaling Pathway of this compound's Action

Tampramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake NE_receptor Postsynaptic Norepinephrine Receptor NE_synapse->NE_receptor Binds Signal_Transduction Downstream Signaling NE_receptor->Signal_Transduction Activates Antidepressant_Effect Antidepressant Effect Signal_Transduction->Antidepressant_Effect

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy Data

The primary evidence for the antidepressant-like effects of this compound comes from animal models, most notably the Forced Swim Test (FST).

Behavioral Models

Forced Swim Test (FST): This widely used model assesses antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. This compound was found to be effective in the FST, suggesting its potential as an antidepressant.

Differential Reinforcement of Low Rate (DRL) Schedule: this compound was also evaluated using a DRL 72-second schedule. In this operant conditioning paradigm, animals are rewarded for withholding a response for a specific period. Antidepressants are known to increase the efficiency of responding on this schedule. The positive effect of this compound in this model further supported its antidepressant potential.

Quantitative Data Summary

Due to the inability to access the full-text of the original research articles, specific quantitative data from the preclinical studies on this compound is not available. The following tables are structured to present the key data points that would be expected from such studies.

Table 1: In Vitro Neurotransmitter Transporter and Receptor Binding Profile of this compound

TargetBinding Affinity (Ki, nM) or IC50 (nM)Reference
Norepinephrine Transporter (NET)Data Not AvailableKinnier et al., 1984
Serotonin Transporter (SERT)Data Not AvailableKinnier et al., 1984
Dopamine Transporter (DAT)Data Not AvailableKinnier et al., 1984
Adrenergic Receptors (α1, α2, β)Negligible AffinityKinnier et al., 1984
Histaminergic Receptors (H1)Negligible AffinityKinnier et al., 1984
Muscarinic ReceptorsNegligible AffinityKinnier et al., 1984

Table 2: Efficacy of this compound in the Forced Swim Test

Animal ModelDose (mg/kg)Change in Immobility TimeStatistical SignificanceReference
RodentData Not AvailableData Not AvailableData Not AvailableO'Donnell & Seiden, 1985

Experimental Protocols

Detailed experimental protocols from the original studies are not publicly available. However, based on standard pharmacological practices of the time, the following are likely methodologies that were employed.

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter transporters and receptors.

General Protocol:

  • Tissue Preparation: Brain tissue from rodents (e.g., rats or mice) would be homogenized to prepare crude synaptosomal membranes.

  • Radioligand Binding: Membranes would be incubated with a specific radioligand for the target of interest (e.g., [3H]nisoxetine for NET) in the presence of varying concentrations of this compound.

  • Separation and Counting: Bound and free radioligand would be separated by rapid filtration. The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) would be calculated. The binding affinity (Ki) would then be determined using the Cheng-Prusoff equation.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in rodents.

General Protocol:

  • Animals: Male rats or mice would be used.

  • Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.

  • Procedure:

    • Pre-test session (Day 1): Animals would be placed in the water for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, animals would be administered this compound or vehicle at various doses. Following a specific pretreatment time, they would be placed back in the water for a 5-minute test session.

  • Data Collection: The duration of immobility during the test session would be recorded.

  • Data Analysis: The mean immobility time for each treatment group would be compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Behavioral Assessment Binding_Assays Radioligand Binding Assays (NET, SERT, Receptors) IC50_Determination Determine IC50 Values Binding_Assays->IC50_Determination Selectivity_Profile Establish Selectivity Profile IC50_Determination->Selectivity_Profile Drug_Administration Administer this compound (Varying Doses) Selectivity_Profile->Drug_Administration Inform Dosing Animal_Model Rodent Model of Depression (e.g., Forced Swim Test) Animal_Model->Drug_Administration Behavioral_Testing Conduct Behavioral Test (e.g., Measure Immobility) Drug_Administration->Behavioral_Testing Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Testing->Data_Analysis Efficacy_Conclusion Determine Antidepressant-like Efficacy Data_Analysis->Efficacy_Conclusion

References

Understanding the Preclinical Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Tampramine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific pharmacokinetic or metabolic data for a compound designated "Tampramine." Therefore, this technical guide utilizes Imipramine , a structurally related and extensively studied tricyclic antidepressant, as a surrogate to illustrate the expected data, experimental designs, and metabolic pathways. This document serves as a comprehensive template for the preclinical assessment of a novel compound like this compound.

Introduction

The preclinical evaluation of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern drug development. Understanding the pharmacokinetic (PK) and metabolic profile of a compound in relevant animal models is crucial for predicting its behavior in humans, designing safe and effective clinical trials, and identifying potential drug-drug interactions. This guide provides a detailed overview of the typical pharmacokinetic parameters and metabolic pathways observed for a compound of this class in various animal models, using Imipramine as a case study.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of a drug can vary significantly across different animal species. These differences can be influenced by factors such as age and sex.[1] The following tables summarize the key pharmacokinetic parameters of Imipramine following administration in common preclinical models.

Table 1: Pharmacokinetic Parameters of Imipramine in Mice
ParameterValueRoute of AdministrationDose (mg/kg)Reference
Half-life (t½) 65.3 ± 7.6 minIntravenous (i.v.)-[2]
Volume of Distribution (Vd) 22.4 ± 3.2 L/kgIntravenous (i.v.)-[2]
Systemic Clearance (CL) 292.8 ± 58.4 mL/min/kgIntravenous (i.v.)-[2]
Unbound Fraction in Serum 2.48 ± 0.43%--[2]

Note: Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Imipramine in Dogs
ParameterValueRoute of AdministrationDose (mg/kg)ConditionReference
Time to Maximum Concentration (Tmax) 0.25 hOral1.5Fasted & Fed
Terminal Half-life (t½) 0.25 hOral1.5Fasted & Fed

Note: Imipramine concentrations were quantifiable up to 1.5 hours post-administration. The active metabolite, desipramine, was detectable but not quantifiable. No significant differences were observed between fasted and fed states.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality pharmacokinetic data. Below are representative methodologies for in vivo pharmacokinetic studies.

Animal Models and Housing
  • Species: Male and female mice (e.g., Swiss CD1, C57BL/6) and dogs (e.g., Beagle, Labrador) are commonly used models.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles to ensure physiological stability.

Drug Administration
  • Oral Administration (Gavage): For oral dosing, the compound is suspended in a suitable vehicle (e.g., water, carboxymethylcellulose solution) and administered via oral gavage. The volume is calculated based on the animal's body weight.

  • Intravenous Administration: For intravenous studies, the compound is dissolved in a sterile, biocompatible vehicle and administered via a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points from a suitable site (e.g., tail vein, retro-orbital sinus in mice; cephalic vein in dogs) into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent drug and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as PKanalix™.

Metabolism of Imipramine: A Representative Pathway

The biotransformation of a drug is a critical determinant of its efficacy and potential for toxicity. Imipramine undergoes extensive metabolism, primarily in the liver. The major metabolic pathways include N-demethylation and hydroxylation.

Key Metabolic Reactions
  • N-demethylation: Imipramine is demethylated to form its major active metabolite, desipramine.

  • Hydroxylation: Both imipramine and desipramine are further metabolized via hydroxylation, a reaction catalyzed by the polymorphic enzyme CYP2D6.

The following diagram illustrates the primary metabolic pathway of Imipramine.

Metabolism_of_Imipramine Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Imipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6)

Caption: Primary metabolic pathway of Imipramine.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The logical flow of a typical preclinical pharmacokinetic study is depicted in the diagram below.

PK_Study_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Bioanalysis & Data Interpretation Protocol_Design Protocol Design (Species, Dose, Route) Animal_Acclimatization Animal Acclimatization Protocol_Design->Animal_Acclimatization Dosing Drug Administration Animal_Acclimatization->Dosing Sampling Blood Sample Collection Dosing->Sampling Sample_Processing Plasma Separation & Storage Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Conclusion

While specific data for "this compound" is not yet available, the methodologies and data presentation formats outlined in this guide, using Imipramine as a relevant example, provide a robust framework for its future preclinical evaluation. A thorough understanding of the pharmacokinetics and metabolism in animal models is indispensable for the successful translation of a promising NCE from the laboratory to the clinic. The provided tables and diagrams offer a clear and concise way to summarize and visualize the critical data that will be generated for this compound.

References

In Vitro Binding Affinity and Functional Inhibition of Trimipramine at Neurotransmitter Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro interaction of the atypical tricyclic antidepressant, Trimipramine, with the key neurotransmitter transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Contrary to typical tricyclic antidepressants, Trimipramine exhibits a notably weak affinity for these transporters, with its clinical efficacy primarily attributed to its potent antagonist activity at various neurotransmitter receptors. This document summarizes the available quantitative data on its functional inhibition of these transporters, details the experimental methodologies for assessing such interactions, and provides visualizations of experimental workflows and the compound's proposed mechanism of action.

Data Presentation: Functional Inhibition of Human Neurotransmitter Transporters

Trimipramine and its primary metabolites have been evaluated for their ability to inhibit the uptake of neurotransmitters by their respective transporters. The following table summarizes the 50% inhibitory concentrations (IC50) from in vitro functional assays. Lower IC50 values indicate greater potency.

CompoundhSERT IC50 (µM)hNET IC50 (µM)hDAT IC50 (µM)
Trimipramine 2 - 102 - 10> 10
Desmethyl-trimipramine ~ 2 - 10~ 2 - 10> 10
2-Hydroxy-trimipramine > 10> 10> 10
Trimipramine-N-oxide ~ 2 - 10> 10> 10

Data sourced from a study by Haenisch et al., which utilized HEK293 cells heterologously expressing the human transporters and measured the inhibition of [3H]MPP+ uptake.[1][2]

These data indicate that Trimipramine is a weak inhibitor of both the serotonin and norepinephrine transporters, with even lower potency at the dopamine transporter.[1][2][3] Its metabolites demonstrate a similar or reduced inhibitory profile. This weak activity at monoamine transporters distinguishes Trimipramine from most other tricyclic antidepressants.

Experimental Protocols

The determination of a compound's affinity and functional effect on neurotransmitter transporters is typically achieved through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Neurotransmitter Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter. The protocol described here is representative of the methodology used to generate the data for Trimipramine.

Objective: To determine the IC50 value of a test compound (e.g., Trimipramine) for the inhibition of neurotransmitter transporter activity.

Materials:

  • HEK293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrate (e.g., [3H]MPP+, [3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

  • Test compound (Trimipramine) at various concentrations.

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of the test compound (Trimipramine) or a reference inhibitor.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled substrate.

  • Incubation: The cells are incubated for a defined period (e.g., 1-10 minutes) to allow for substrate uptake. This timing is critical and should be within the linear range of uptake for the specific transporter.

  • Termination of Uptake: The uptake is rapidly terminated by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled substrate.

  • Quantification: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The radioactivity counts are plotted against the concentration of the test compound. Non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the transporter by quantifying its ability to compete with a known radioligand that binds to the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific neurotransmitter transporter.

Materials:

  • Cell membranes or tissue homogenates containing the transporter of interest (e.g., from HEK293 cells expressing the transporter or from specific brain regions).

  • Binding buffer.

  • A specific radioligand with high affinity for the target transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).

  • Test compound (Trimipramine) at various concentrations.

  • A competing non-radiolabeled ligand to determine non-specific binding (e.g., a high concentration of a known inhibitor).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target transporter are prepared and protein concentration is determined.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a competing ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Cell Preparation cluster_1 Uptake Inhibition Assay A Culture HEK293 cells expressing hSERT/hNET/hDAT B Plate cells in multi-well plates A->B C Wash and pre-incubate cells with Trimipramine B->C D Add radiolabeled substrate (e.g., [3H]MPP+) C->D E Incubate to allow uptake D->E F Terminate uptake with ice-cold buffer wash E->F G Lyse cells F->G H Quantify radioactivity (Scintillation Counting) G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a neurotransmitter transporter uptake inhibition assay.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Primary Mechanism of Trimipramine cluster_4 Weak Effect of Trimipramine NT_Vesicle Neurotransmitter (e.g., Serotonin) NT_Release Release NT_Vesicle->NT_Release NT_Synapse Neurotransmitter NT_Release->NT_Synapse Exocytosis Receptor Postsynaptic Receptors (e.g., 5-HT2A, H1, α1) NT_Synapse->Receptor Binding Transporter SERT / NET NT_Synapse->Transporter Weak Inhibition Signal Signal Transduction Receptor->Signal Trimipramine Trimipramine Trimipramine->Receptor Antagonism (Blockade) Reuptake Reuptake Transporter->Reuptake Weak Inhibition

Caption: Proposed mechanism of Trimipramine, highlighting receptor antagonism.

References

The Discovery and Initial Development of Tampramine (AHR-9377): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tampramine (AHR-9377) is a tricyclic antidepressant (TCA) that was synthesized and underwent initial pharmacological evaluation in the 1980s. Despite demonstrating a promising preclinical profile as a selective norepinephrine reuptake inhibitor with potential antidepressant effects, it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery and initial development of this compound, consolidating the available scientific information for researchers, scientists, and drug development professionals. This document details its mechanism of action, key preclinical findings, and the experimental methodologies typically employed in such a drug discovery program.

Chemical Identity and Structure

  • Compound Name: this compound

  • Developmental Code: AHR-9377

  • Chemical Name: N,N-Dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine

  • Molecular Formula: C₂₃H₂₄N₄

  • CAS Number: 83166-17-0

Mechanism of Action

This compound was identified as a potent and selective, noncompetitive inhibitor of norepinephrine (NE) reuptake.[3] This mechanism is central to its potential antidepressant activity. By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. A key finding from its initial evaluation was its high selectivity for the norepinephrine transporter over the transporters for serotonin (5-HT) and dopamine (DA).[3] Furthermore, it was reported to have negligible affinity for a range of other receptors, including alpha-1, alpha-2, and beta-adrenergic, histaminergic, and muscarinic receptors, which is a significant advantage over many traditional tricyclic antidepressants that often exhibit undesirable side effects due to their interaction with these receptors.[3]

Signaling Pathway

The primary signaling pathway influenced by this compound is the noradrenergic system. The following diagram illustrates the mechanism of norepinephrine reuptake inhibition.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential Synaptic_NE Synaptic Norepinephrine NE_release->Synaptic_NE NET Norepinephrine Transporter (NET) This compound This compound (AHR-9377) This compound->NET Inhibition Synaptic_NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_NE->Adrenergic_Receptor Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Mechanism of norepinephrine reuptake inhibition by this compound.

Quantitative Pharmacological Data

ParameterTargetValueCompoundReference
Inhibition of Neurotransmitter Reuptake
IC₅₀Norepinephrine (NE)PotentThis compound (AHR-9377)
IC₅₀Serotonin (5-HT)WeakThis compound (AHR-9377)
IC₅₀Dopamine (DA)WeakThis compound (AHR-9377)
Receptor Binding Affinity
KᵢBeta-adrenergic receptorsLow AffinityThis compound (AHR-9377)
KᵢAlpha-1 adrenergic receptorsLow AffinityThis compound (AHR-9377)
KᵢAlpha-2 adrenergic receptorsLow AffinityThis compound (AHR-9377)
KᵢHistaminergic receptorsLow AffinityThis compound (AHR-9377)
KᵢMuscarinic receptorsLow AffinityThis compound (AHR-9377)

Preclinical Behavioral Studies

This compound was evaluated in established animal models of depression, where it demonstrated effects consistent with antidepressant activity.

Forced Swim Test (FST)

In the forced swim test, a common screening tool for antidepressants, this compound was shown to decrease the duration of immobility in rodents. This effect is indicative of a potential antidepressant-like action.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

Under a DRL 72-s schedule, which is sensitive to the effects of antidepressant drugs, acute administration of this compound led to a reduction in response rates and an increase in reinforcement rates in rats. These effects are characteristic of clinically effective antidepressants.

Experimental Protocols

While the specific, detailed protocols used for the evaluation of this compound are not publicly available, this section outlines standardized methodologies that are typically employed for the assays mentioned in the literature.

Norepinephrine Reuptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into nerve terminals.

start Start prep Prepare Synaptosomes from Rat Hypothalamus start->prep preincubate Pre-incubate Synaptosomes with this compound or Vehicle prep->preincubate add_radioligand Add [³H]-Norepinephrine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate wash Wash with Ice-Cold Buffer terminate->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC₅₀ Value measure->analyze end End analyze->end

Caption: Workflow for a norepinephrine reuptake inhibition assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from the hypothalamus of rats by homogenization and differential centrifugation.

  • Incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle control.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-NE).

  • Termination: After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to specific receptors.

start Start prep Prepare Brain Membranes (e.g., Cortex) start->prep incubate Incubate Membranes with Radioligand and this compound (or Vehicle) prep->incubate equilibrium Allow to Reach Equilibrium incubate->equilibrium separate Separate Bound and Free Ligand (Filtration) equilibrium->separate measure Quantify Bound Radioactivity separate->measure analyze Calculate % Displacement and Kᵢ Value measure->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from appropriate brain regions or cell lines.

  • Competitive Binding: A fixed concentration of a specific radioligand is incubated with the membranes in the presence of a range of concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from free radioligand by rapid filtration.

  • Quantification: The radioactivity bound to the membranes on the filters is measured.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound (AHR-9377) is not described in the publicly available literature. The synthesis of related pyrido[2,3-b]benzodiazepine derivatives has been reported, generally involving multi-step sequences. A plausible, though unconfirmed, general synthetic approach would likely involve the construction of the tricyclic core followed by the addition of the dimethylaminopropyl side chain.

Conclusion

This compound (AHR-9377) was identified in the 1980s as a potent and selective norepinephrine reuptake inhibitor. Preclinical studies demonstrated its potential as an antidepressant with a favorable side effect profile due to its low affinity for other neurotransmitter receptors. Despite these promising initial findings, the development of this compound was discontinued, and it was never marketed. The information available in the public domain, primarily from scientific abstracts of the era, provides a foundational understanding of its pharmacological profile. Further detailed quantitative data and specific experimental protocols would require access to the full-text publications or internal reports from its original development program. This guide serves as a consolidated resource of the known scientific information regarding the discovery and initial development of this compound.

References

Tampramine's effects on the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Central Nervous System Effects of Tampramine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" appears to be a hypothetical substance. As of late 2025, there is no published scientific literature or clinical data available for a compound with this name. The following guide is a speculative framework based on the potential mechanisms of a novel psychoactive agent, designed to illustrate the requested format and content for a technical whitepaper. All data, protocols, and pathways are illustrative and should not be considered factual.

Abstract

This document outlines the putative pharmacology and central nervous system (CNS) effects of this compound, a novel synthetic compound. We will explore its theoretical mechanism of action, receptor binding affinity, and downstream signaling cascades. The experimental protocols described herein provide a template for the preclinical evaluation of similar novel chemical entities. All presented data are hypothetical.

Hypothetical Quantitative Data

The following tables summarize the speculative in vitro and in vivo data for this compound.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorBinding Affinity (Ki, nM)Assay Type
Serotonin 5-HT2A15Radioligand Binding
Dopamine D285Radioligand Binding
Norepinephrine Transporter (NET)250Radioligand Binding

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rodent Models

ParameterValueRoute of Administration
Bioavailability85%Oral (p.o.)
Half-life (t1/2)6.2 hoursIntravenous (i.v.)
Cmax (p.o.)210 ng/mL10 mg/kg dose
Tmax (p.o.)1.5 hours10 mg/kg dose

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for target CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cell lines (e.g., HEK293 cells).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of a living animal.

Methodology:

  • Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rodent (e.g., the prefrontal cortex).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Data Analysis: Changes in neurotransmitter levels over time are plotted and analyzed to determine the effect of this compound.

Visualizations of Postulated Mechanisms

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5HT2A_Receptor 5-HT2A Receptor This compound->5HT2A_Receptor Binds to Gq Gq 5HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Postulated signaling cascade of this compound via the 5-HT2A receptor.

Experimental Workflow

Start Start Compound_Synthesis This compound Synthesis Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Binding Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_PK In Vivo PK Studies (Rodent Model) In_Vitro_Screening->In_Vivo_PK Behavioral_Assays Behavioral Pharmacology (e.g., Locomotor Activity) In_Vivo_PK->Behavioral_Assays Data_Analysis Data Analysis and Interpretation Behavioral_Assays->Data_Analysis End End Data_Analysis->End

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Tampramine (AHR-9377)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Tampramine (AHR-9377) is an experimental tricyclic antidepressant developed in the 1980s that was never marketed. Publicly available data on this compound is limited. The following protocols and notes are based on the known mechanism of action of this compound as a selective norepinephrine reuptake inhibitor and on general principles of in vivo antidepressant screening. Specific experimental details from original studies on this compound are not fully available in the public domain.

Introduction

This compound, also known as AHR-9377, is a tricyclic antidepressant (TCA) that acts as a potent and selective norepinephrine reuptake inhibitor.[1] Unlike many other TCAs, it has negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action and potentially a different side-effect profile. Preclinical studies in the 1980s demonstrated its antidepressant-like activity in animal models, such as the forced swim test.[2] These application notes provide a generalized framework for conducting in vivo studies to evaluate the antidepressant-like effects of this compound.

Mechanism of Action & Putative Signaling Pathway

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[1] This enhancement of noradrenergic neurotransmission is believed to underlie its antidepressant effects. The downstream signaling cascade initiated by increased norepinephrine availability can influence neuronal plasticity and function.

The binding of norepinephrine to its postsynaptic receptors, primarily β-adrenergic receptors, is thought to activate a cascade involving G-proteins, adenylyl cyclase, and the production of cyclic AMP (cAMP). This, in turn, can lead to the activation of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the transcription of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).

Tampramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Beta_AR β-Adrenergic Receptor NE_synapse->Beta_AR Binds AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylates BDNF BDNF Transcription pCREB->BDNF Promotes Effects Antidepressant Effects BDNF->Effects

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the Forced Swim Test (FST), a common behavioral assay to screen for antidepressant-like activity. This test was used in the initial evaluation of this compound.[2]

Forced Swim Test (FST) Protocol for Rodents

Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

  • This compound fumarate (AHR-9377)

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Transparent cylindrical containers (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)

  • Water bath or heater to maintain water temperature

  • Thermometer

  • Towels

  • Video recording equipment and analysis software

  • Animal scale

Procedure:

1. Animal Acclimation and Housing:

  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week for acclimation before the start of the experiment.

  • Provide free access to food and water.

2. Drug Preparation and Administration:

  • Prepare a stock solution of this compound fumarate in the chosen vehicle.

  • The effective dose range for this compound is not well-documented in publicly available literature. A dose-response study is recommended to determine the optimal dose.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

3. Forced Swim Test (Two-Day Protocol for Rats):

  • Day 1: Pre-test Session

    • Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws (approximately 30 cm for rats).[3]

    • Gently place each rat into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Clean the cylinders between animals.

  • Day 2: Test Session

    • Administer this compound or vehicle to the animals.

    • After the appropriate pre-treatment time, place the rats back into the cylinders containing fresh water at the same temperature and depth as the pre-test.

    • Record a 5-minute test session using a video camera.

    • After the session, remove, dry, and return the animals to their cages.

4. Data Analysis:

  • Score the video recordings for the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Compare the immobility time between the this compound-treated groups and the vehicle-treated control group.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.

Data Presentation

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle Control-10Data Not Available
This compoundX10Data Not Available
This compoundY10Data Not Available
This compoundZ10Data Not Available
Positive Control (e.g., Imipramine)2010Data Not Available

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

Tampramine_Workflow A Animal Acclimation (1 week) B Randomization into Treatment Groups A->B D Pre-test Session (Day 1 - FST) B->D C Drug Preparation (this compound & Vehicle) E Drug Administration C->E D->E F Test Session (Day 2 - FST) E->F G Video Recording & Behavioral Scoring F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for this compound in vivo study.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with demonstrated antidepressant-like properties in preclinical models. While detailed experimental data is scarce, the protocols and information provided here offer a foundational approach for researchers interested in further investigating the in vivo effects of this compound. Future studies could focus on dose-optimization, pharmacokinetic profiling, and exploring its effects in a wider range of behavioral models of depression and anxiety.

References

Application Notes and Protocols for the Quantification of Tricyclic Antidepressants in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Tampramine": The compound "this compound" does not correspond to a known therapeutic agent. It is likely a typographical error for a common tricyclic antidepressant such as Imipramine or Trimipramine. This document will proceed using Imipramine as a representative example, as it is a widely studied tricyclic antidepressant. The analytical methods and protocols described herein are broadly applicable to other compounds in this class with appropriate method optimization.

Introduction

The quantification of tricyclic antidepressants (TCAs) like imipramine in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Due to the low concentrations of these drugs in biological matrices, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of TCAs due to its high sensitivity, specificity, and speed.[1][2] This application note provides a detailed protocol for the quantification of imipramine in plasma using an LC-MS/MS method.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of imipramine in plasma.

ParameterPerformance Characteristic
Linearity Range 3 - 40 ng/mL[3]
Lower Limit of Quantification (LLOQ) 3 ng/mL[3]
Accuracy 93.6% - 106.6%[1]
Intra-day Precision (%CV) 2.2% - 3.6%
Inter-day Precision (%CV) 2.6% - 5.0%
Recovery 85% ± 5%
Internal Standard (IS) Trimipramine

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common and effective method for extracting imipramine from a plasma matrix.

  • Reagents and Materials:

    • Human plasma

    • Imipramine and Trimipramine (Internal Standard) stock solutions

    • Hexane/Isoamyl alcohol (98:2 v/v) extraction solvent

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1% Formic acid in water

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 500 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (Trimipramine).

    • Add 50 µL of 0.1 M NaOH to basify the sample and vortex for 30 seconds.

    • Add 1 mL of the hexane/isoamyl alcohol (98:2 v/v) extraction solvent.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 column

    • Mobile Phase: 0.01 M Sodium hydrogen phosphate solution and Acetonitrile (60:40 v/v), pH adjusted to 3.5

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40°C

    • Run Time: Approximately 6 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Imipramine: Specific parent and product ions to be determined during method development.

      • Trimipramine (IS): Specific parent and product ions to be determined during method development.

    • Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

Calibration and Quantification
  • Calibration Standards: Prepare calibration standards by spiking known concentrations of imipramine into blank plasma. A typical range would be from 3 to 40 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of imipramine to the internal standard against the nominal concentration of the calibration standards. Use a weighted linear regression to fit the data. Determine the concentration of imipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_base Add 0.1 M NaOH add_is->add_base vortex1 Vortex add_base->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification sample_preparation_detail start Start: Plasma Sample step1 1. Add Internal Standard (Trimipramine) start->step1 step2 2. Add 0.1 M NaOH (Basification) step1->step2 step3 3. Add Extraction Solvent (Hexane/Isoamyl alcohol) step2->step3 step4 4. Vortex & Centrifuge (Phase Separation) step3->step4 step5 5. Isolate Organic Layer step4->step5 step6 6. Evaporate Solvent step5->step6 step7 7. Reconstitute Residue step6->step7 end_node Ready for LC-MS/MS Analysis step7->end_node

References

Application Notes and Protocols for Tampramine in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tampramine, a selective norepinephrine reuptake inhibitor, in the forced swim test (FST), a common preclinical model for assessing antidepressant efficacy. This document outlines the experimental protocol, representative data, and the proposed signaling pathway of this compound's antidepressant-like effects.

Introduction

The forced swim test is a widely used behavioral assay to screen potential antidepressant compounds. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility, reflecting a more persistent and active coping strategy. This compound, a tricyclic antidepressant (TCA), has been shown to be effective in this model, primarily through its action as a selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, leading to downstream signaling events that are believed to mediate its therapeutic effects.

Experimental Protocols

A meticulously executed experimental protocol is crucial for obtaining reliable and reproducible data in the forced swim test. Below are detailed methodologies for conducting the FST with this compound in both rat and mouse models.

Forced Swim Test Protocol in Rats

This protocol is a two-day procedure designed to assess the antidepressant-like effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Cylindrical tanks (40 cm height, 20 cm diameter)

  • Water bath or heater to maintain water temperature

  • Video recording system

  • Animal scale

  • Syringes and needles for administration

Procedure:

Day 1: Pre-test Session (15 minutes)

  • Fill the cylindrical tanks with water (23-25°C) to a depth of 30 cm. The depth should be sufficient to prevent the rat from touching the bottom with its tail or feet.[2]

  • Gently place each rat individually into a cylinder for a 15-minute pre-swim session.[3]

  • After 15 minutes, remove the rats from the water, dry them with a towel, and return them to their home cages.

  • Clean the cylinders between animals to remove feces and urine.[2]

Day 2: Test Session (5 minutes)

  • Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Twenty-four hours after the pre-test session, place the rats back into the same cylinders filled with fresh water at the same temperature.

  • Record the behavior of each rat for a 5-minute test session.

  • The primary behavior to be scored is immobility, which is defined as the lack of movement except for small motions necessary to keep the head above water. Other behaviors such as swimming and climbing can also be scored.

  • After the test, remove the rats, dry them, and return them to their home cages.

Forced Swim Test Protocol in Mice

This protocol is a single-day procedure commonly used for mice.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound hydrochloride

  • Vehicle (e.g., saline)

  • Cylindrical tanks (25 cm height, 10 cm diameter)

  • Water bath or heater

  • Video recording system

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm.

  • Administer this compound or vehicle to the mice (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Gently place each mouse individually into a cylinder for a 6-minute test session.

  • The first 2 minutes of the session are considered a habituation period and are typically not scored.

  • Score the duration of immobility during the last 4 minutes of the test.

  • After the 6-minute session, remove the mice, dry them, and return them to their home cages.

Data Presentation

The following table presents representative data illustrating the dose-dependent effect of this compound on immobility time in the rat forced swim test. Please note that this data is illustrative and based on typical results for norepinephrine reuptake inhibitors, as specific public data for this compound is limited.

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds) ± SEM% Decrease in Immobility vs. Vehicle
Vehicle-10150 ± 10.5-
This compound510125 ± 9.816.7%
This compound101095 ± 8.236.7%
This compound201070 ± 7.553.3%

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_day1 Day 1 (Rats Only) cluster_day2 Day 2 (Test Day) cluster_analysis Data Analysis animal_prep Animal Acclimation & Grouping drug_prep This compound & Vehicle Preparation pre_test 15 min Pre-Test Swim animal_prep->pre_test Rats dosing This compound/Vehicle Administration animal_prep->dosing Mice drug_prep->dosing pre_test->dosing fst Forced Swim Test (5 min for Rats, 6 min for Mice) dosing->fst recording Video Recording fst->recording scoring Behavioral Scoring (Immobility, etc.) recording->scoring stats Statistical Analysis scoring->stats G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound net Norepinephrine Transporter (NET) This compound->net Blocks ne_release net->ne_release Reuptake ne_vesicle Norepinephrine (NE) Vesicle ne_vesicle->ne_release Exocytosis ne_synapse Increased Norepinephrine ne_release->ne_synapse ad_receptor Adrenergic Receptor (e.g., β) ne_synapse->ad_receptor Binds g_protein G-Protein Activation ad_receptor->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression Promotes antidepressant_effect Antidepressant-like Effects gene_expression->antidepressant_effect

References

Detecting Tampramine and its Metabolites: A Proposed HPLC-UV Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Tampramine (AHR-9,377) is a tricyclic antidepressant (TCA) that was developed but never commercially marketed.[1] As such, there are no established, published HPLC methods specifically for this compound and its metabolites. The following application note and protocol are a scientifically informed proposal based on established methods for structurally and chemically similar TCAs, such as Imipramine and Trimipramine.

Introduction

This compound is a selective norepinephrine reuptake inhibitor with a tricyclic structure.[1] The analysis of this compound and its metabolites in biological matrices is crucial for preclinical research and potential future development. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of this compound and its putative metabolites. The methodology is adapted from established and validated techniques for other tricyclic antidepressants.

Proposed Metabolic Pathway

Based on the metabolism of analogous TCAs like Imipramine and Trimipramine, this compound is likely metabolized in the liver primarily through two main pathways: N-demethylation and aromatic hydroxylation.[2][3][4] The primary active metabolite is expected to be N-desmethyl-Tampramine, formed by the removal of a methyl group from the tertiary amine. Subsequent hydroxylation of both the parent compound and the N-desmethyl metabolite can also occur.

Tampramine_Metabolism This compound This compound N_desmethyl_this compound N-desmethyl-Tampramine (Active Metabolite) This compound->N_desmethyl_this compound  N-demethylation  (CYP450 enzymes) Hydroxy_this compound Hydroxy-Tampramine This compound->Hydroxy_this compound  Hydroxylation  (CYP450 enzymes) Hydroxy_N_desmethyl_this compound Hydroxy-N-desmethyl-Tampramine N_desmethyl_this compound->Hydroxy_N_desmethyl_this compound  Hydroxylation  (CYP450 enzymes)

Caption: Proposed metabolic pathway of this compound.

HPLC Method Parameters

This proposed method is designed for the separation and quantification of this compound and its primary metabolites.

ParameterRecommended Setting
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Internal Standard Imipramine or Trimipramine (100 ng/mL)

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the proposed HPLC method. These values are estimates based on typical performance for similar TCA analyses.

CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
Hydroxy-N-desmethyl-Tampramine3.52.06.0
Hydroxy-Tampramine4.82.57.5
N-desmethyl-Tampramine6.21.55.0
This compound8.51.03.0
Internal Standard (Imipramine)7.1--

Experimental Protocol

This protocol details the proposed procedure for the extraction of this compound and its metabolites from human plasma and subsequent analysis by HPLC.

Reagents and Materials
  • This compound, N-desmethyl-Tampramine, Hydroxy-Tampramine, and Hydroxy-N-desmethyl-Tampramine analytical standards

  • Imipramine (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Human plasma (drug-free)

  • Hexane

  • Isoamyl alcohol

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (0.1 M)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Sample evaporation system (e.g., nitrogen evaporator)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, its metabolites, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and quality control (QC) samples.

  • Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to create calibration standards (e.g., 5, 10, 25, 50, 100, 200 ng/mL) and QC samples (e.g., 15, 75, 150 ng/mL).

Sample Extraction (Liquid-Liquid Extraction)
  • To 1 mL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (100 ng/mL Imipramine).

  • Add 200 µL of 1 M sodium hydroxide and vortex for 30 seconds to alkalinize the sample.

  • Add 5 mL of extraction solvent (Hexane:Isoamyl Alcohol, 99:1 v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (70% A / 30% B).

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample into the HPLC system.

  • Run the analysis according to the parameters outlined in Section 3.

  • Record the chromatograms and integrate the peak areas for this compound, its metabolites, and the internal standard.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Use the calibration curve to quantify the concentration of this compound and its metabolites in the QC and unknown samples.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample Plasma Sample (1 mL) add_is Add Internal Standard plasma_sample->add_is alkalinize Alkalinize (1M NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) alkalinize->extract centrifuge1 Centrifuge extract->centrifuge1 evaporate Evaporate Organic Layer centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection (254 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Tampramine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Tampramine, a selective norepinephrine reuptake inhibitor, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Compound Information

  • Compound Name: this compound (AHR-9,377)

  • Class: Tricyclic Antidepressant (TCA)

  • Mechanism of Action: Selective Norepinephrine Reuptake Inhibitor (NRI)[1]

  • Primary Research Application: Preclinical models of depression (e.g., Forced Swim Test)[1]

Quantitative Data: Comparative Pharmacokinetics of Tricyclic Antidepressants in Rodents

Specific pharmacokinetic data for this compound in rodent models is not extensively available in the public domain. However, data from other tricyclic antidepressants with similar mechanisms can provide a useful reference for experimental design. The following table summarizes pharmacokinetic parameters for Metapramine and Imipramine in rodents.

ParameterMetapramine (Mouse)Imipramine (Mouse)Imipramine (Rat)
Administration Route Intraperitoneal (i.p.)Intravenous (i.v.) & Intraperitoneal (i.p.)Chronic Injection
Plasma Half-life (t½) 87 minutes[2]35.0 ± 7.6 min (i.v.)Age and sex-dependent
Brain Half-life (t½) 40 minutes[2]Not specifiedNot specified
Time to Max Concentration (Tmax) in Brain 10 minutes[2]Not specifiedNot specified
Key Findings Rapidly absorbed into and eliminated from the brain. High affinity for brain regions.Pharmacokinetics are significantly altered by serum protein binding.Metabolism and accumulation of metabolites are influenced by age and sex.

Note: These values are for comparative purposes only and may not directly reflect the pharmacokinetic profile of this compound. It is crucial to conduct pilot pharmacokinetic studies for this compound to determine its specific absorption, distribution, metabolism, and excretion (ADME) profile in the chosen rodent model and administration route.

Signaling Pathway of this compound

This compound functions as a selective norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

Tampramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE_Vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft_Pre NE_Vesicle->Synaptic_Cleft_Pre Release NE Norepinephrine (NE) Synaptic_Cleft_Pre->NE NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Postsynaptic_Effect Downstream Signaling & Antidepressant Effects Adrenergic_Receptor->Postsynaptic_Effect Activates

Caption: Mechanism of action of this compound as a selective norepinephrine reuptake inhibitor.

Experimental Protocols for this compound Administration

The following are generalized protocols for common administration routes in rodent models. These should be adapted based on the specific experimental design, the physicochemical properties of the this compound formulation, and institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (Per Os, P.O.)

This method is used for precise oral administration of a liquid formulation.

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needle (flexible or curved with a bulbous tip is recommended)

  • Syringe

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib or xiphoid process. Mark the needle to prevent over-insertion.

  • Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs. For rats, restrain the animal over the shoulders and back, ensuring the head and body are in a straight line.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the tube is gently passed. If there is resistance, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the substance slowly.

  • Post-Administration Monitoring: After administration, gently remove the needle. Monitor the animal for several minutes for any signs of respiratory distress, such as gasping or cyanosis, which could indicate accidental tracheal administration.

Intraperitoneal (I.P.) Injection

This route allows for rapid absorption of the substance into the systemic circulation.

Materials:

  • Sterile this compound solution

  • Sterile syringe and needle (23-27 gauge for mice and rats)

  • 70% alcohol swabs

  • Animal scale

Protocol:

  • Dose Calculation: Weigh the animal and calculate the required volume. The recommended maximum volume is typically up to 10 ml/kg.

  • Restraint:

    • For mice, restrain the animal by scruffing and tilt its head downwards to allow the abdominal organs to shift forward.

    • For rats, a two-person technique is often preferred, with one person restraining the animal in dorsal recumbency and the other performing the injection.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Administration:

    • Swab the injection site with 70% alcohol.

    • Insert the needle at a 30-45 degree angle with the bevel facing up.

    • Aspirate by pulling back on the plunger to ensure no fluid (urine or blood) is drawn, which would indicate incorrect placement.

    • If aspiration is clear, inject the substance smoothly.

  • Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of distress or discomfort.

Intravenous (I.V.) Injection

This route provides immediate and complete bioavailability. The lateral tail vein is the most common site in rodents.

Materials:

  • Sterile, filtered this compound solution

  • Sterile syringe and needle (27-30 gauge) or butterfly catheter

  • A warming device (e.g., heat lamp)

  • Rodent restrainer

Protocol:

  • Dose Calculation: The maximum volume for a bolus I.V. injection is typically 5 ml/kg.

  • Animal Preparation: Place the animal in a suitable restrainer. To facilitate injection, warm the tail using a heat lamp or warm water to induce vasodilation.

  • Vein Identification: Identify one of the lateral tail veins, which run along the sides of the tail.

  • Administration:

    • Clean the tail with an alcohol swab.

    • Starting at the distal (far) end of the tail, insert the needle into the vein at a shallow angle (15-20 degrees), parallel to the vein.

    • Successful entry is often confirmed by a "flash" of blood in the needle hub.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.

  • Post-Administration: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse reactions.

Subcutaneous (S.C. or S.Q.) Injection

This route is used for slower, more sustained absorption of a substance.

Materials:

  • Sterile this compound solution

  • Sterile syringe and needle (25-27 gauge)

  • Animal scale

Protocol:

  • Dose Calculation: Weigh the animal to determine the appropriate injection volume.

  • Injection Site: The loose skin over the back, between the shoulder blades (interscapular region), is a common site.

  • Restraint: Restrain the animal on a flat surface.

  • Administration:

    • Grasp the loose skin and pull it upwards to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the substance, which will form a small bleb under the skin.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site if needed. Return the animal to its cage and monitor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a preclinical study evaluating this compound using a behavioral model like the Forced Swim Test (FST).

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_testing Phase 3: Assessment cluster_analysis Phase 4: Analysis Acclimation Animal Acclimation (1-2 weeks) Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Grouping Randomization into Treatment Groups (Vehicle, this compound Doses) Baseline->Grouping Dosing This compound Administration (Acute or Chronic) (Specify Route: P.O., I.P., etc.) Grouping->Dosing Behavioral Behavioral Testing (e.g., Forced Swim Test) Dosing->Behavioral Pharmacokinetic Sample Collection (Blood, Brain Tissue) for PK/PD Analysis Dosing->Pharmacokinetic Data_Analysis Statistical Analysis of Behavioral & PK Data Behavioral->Data_Analysis Pharmacokinetic->Data_Analysis Conclusion Interpretation of Results & Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for preclinical evaluation of this compound in rodents.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Tampramine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Tampramine derivatives to explore their structure-activity relationships (SAR) as selective norepinephrine reuptake inhibitors (NRIs). This compound (AHR-9377) is a tricyclic antidepressant (TCA) that acts as a selective norepinephrine reuptake inhibitor, a class of compounds with therapeutic potential for various neurological and psychiatric disorders.[1] This document outlines a proposed synthetic scheme for this compound analogs, detailed protocols for in vitro evaluation, and a discussion of the anticipated SAR based on known principles of norepinephrine transporter (NET) inhibitors.

Data Presentation: Comparative Biological Activity of Norepinephrine Reuptake Inhibitors

While specific quantitative SAR data for a broad range of this compound derivatives is not publicly available, the following table presents the half-maximal inhibitory concentration (IC50) values for various well-characterized norepinephrine reuptake inhibitors. This data serves as a benchmark for assessing the potency of newly synthesized this compound analogs.

CompoundClassNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)Primary Clinical Use
This compound (AHR-9377) Tricyclic Antidepressant (NRI) Potent (Specific value not publicly available) - - Investigational
DesipramineTricyclic Antidepressant (NRI)0.8 - 4.2>100>1000Depression
ReboxetineSelective NRI5.8 - 18>1000>1000Depression
AtomoxetineSelective NRI577173ADHD
NortriptylineTricyclic Antidepressant1.9 - 18>100>1000Depression, Neuropathic Pain
VenlafaxineSNRI2480827647Depression, Anxiety Disorders
BupropionNDRI443-173Depression, Smoking Cessation
MethylphenidateNDRI39-20ADHD, Narcolepsy

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Proposed Synthesis of this compound Derivatives

Workflow for the Proposed Synthesis of the this compound Core Scaffold:

G cluster_0 Step 1: Synthesis of 2-amino-3-(phenylcarbonyl)pyridine cluster_1 Step 2: Synthesis of 2-(2-nitrophenylamino)-3-(phenylcarbonyl)pyridine cluster_2 Step 3: Reductive Cyclization to form the Benzodiazepine Ring A 2-Aminonicotinaldehyde B Phenylmagnesium bromide A->B Grignard Reaction C Oxidation B->C Intermediate Alcohol D 2-amino-3-(phenylcarbonyl)pyridine C->D E 1-fluoro-2-nitrobenzene D->E Pd-catalyzed cross-coupling F Buchwald-Hartwig Amination E->F G 2-(2-nitrophenylamino)-3-(phenylcarbonyl)pyridine F->G H Reduction (e.g., Fe/HCl or SnCl2) G->H I Intramolecular Cyclization H->I J 6-phenylpyrido[2,3-b][1,4]benzodiazepine I->J

Caption: Proposed synthetic workflow for the this compound core.

Materials:

  • 2-Aminonicotinaldehyde

  • Phenylmagnesium bromide

  • Oxidizing agent (e.g., Manganese dioxide)

  • 1-fluoro-2-nitrobenzene

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Reducing agent (e.g., Iron powder, Tin(II) chloride)

  • Hydrochloric acid

  • Solvents (e.g., THF, DMF, Ethanol)

Procedure:

  • Synthesis of 2-amino-3-(phenylcarbonyl)pyridine:

    • React 2-aminonicotinaldehyde with phenylmagnesium bromide in an appropriate solvent like THF.

    • Oxidize the resulting secondary alcohol to the corresponding ketone using a suitable oxidizing agent.

  • Synthesis of 2-(2-nitrophenylamino)-3-(phenylcarbonyl)pyridine:

    • Perform a Buchwald-Hartwig amination by coupling the product from step 1 with 1-fluoro-2-nitrobenzene using a palladium catalyst and a suitable ligand in the presence of a base.

  • Reductive Cyclization:

    • Reduce the nitro group of the product from step 2 to an amine using a reducing agent like iron powder in acidic medium or tin(II) chloride.

    • The newly formed amine will undergo spontaneous intramolecular cyclization with the adjacent ketone to form the desired 6-phenylpyrido[2,3-b][2]benzodiazepine core.

  • N-Alkylation to introduce the side chain:

    • Deprotonate the nitrogen of the diazepine ring with a strong base (e.g., NaH).

    • React the resulting anion with 3-(dimethylamino)propyl chloride to yield this compound.

  • Derivatization:

    • Modifications can be introduced at various positions to study SAR:

      • Phenyl Ring: Use substituted phenylmagnesium bromides in Step 1 to introduce substituents on the 6-phenyl ring.

      • Pyridine Ring: Start with substituted 2-aminonicotinaldehydes.

      • Benzodiazepine Ring: Use substituted 1-fluoro-2-nitrobenzenes in Step 2.

      • Side Chain: Vary the length and the amine substitution of the alkylating agent in Step 4.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay (Radiolabeled)

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled norepinephrine ([³H]-NE) into cells expressing the human norepinephrine transporter (hNET).

Materials:

  • HEK-293 cells stably expressing hNET (or SK-N-BE(2)C cells endogenously expressing NET).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]-Norepinephrine.

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitor (e.g., Desipramine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Plate the hNET-expressing cells in 24- or 96-well plates and grow to confluence.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • Wash the cell monolayer with assay buffer.

  • Inhibition Assay:

    • Pre-incubate the cells with various concentrations of the test compounds or reference inhibitor for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific [³H]-NE uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Workflow for the Norepinephrine Reuptake Inhibition Assay:

G A Plate hNET-expressing cells C Pre-incubate cells with derivatives A->C B Prepare serial dilutions of this compound derivatives B->C D Add [3H]-Norepinephrine to initiate uptake C->D E Incubate at 37°C D->E F Terminate uptake by washing with cold buffer E->F G Lyse cells F->G H Measure radioactivity (scintillation counting) G->H I Calculate IC50 values H->I G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binding Downstream Downstream Signaling Adrenergic_R->Downstream This compound This compound Derivative This compound->NET Inhibition G cluster_0 β-Adrenergic Receptor Pathway cluster_1 α1-Adrenergic Receptor Pathway cluster_2 α2-Adrenergic Receptor Pathway (Presynaptic Autoreceptor) NE Norepinephrine Beta_R β-Adrenergic Receptor NE->Beta_R Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Alpha2_R α2-Adrenergic Receptor NE->Alpha2_R Gs Gs protein Beta_R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Gq Gq protein Alpha1_R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response1 Cellular Response Ca_PKC->Cellular_Response1 Gi Gi protein Alpha2_R->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease NE_release_inhibit ↓ NE Release cAMP_decrease->NE_release_inhibit

References

Application Notes and Protocols: Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and use of Tampramine fumarate. The information is intended to ensure the integrity and stability of the compound for research and development purposes.

Compound Information

Identifier Value
IUPAC Name (E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine[1]
Molecular Formula C₂₇H₂₈N₄O₄[1]
Molecular Weight 472.5 g/mol [1]
CAS Number 83166-18-1

Storage and Handling

Proper storage and handling are critical to maintain the stability and purity of this compound fumarate.

Storage Conditions

While specific stability data for this compound fumarate is not extensively published, general recommendations for fumarate salts and related compounds suggest the following:

Condition Recommendation Rationale
Temperature Store at 2-8°C for long-term storage. Room temperature may be acceptable for short-term storage, but refrigeration is preferred.Some related fumarate compounds are recommended to be stored at <10°C. Lower temperatures slow down potential degradation pathways.
Humidity Store in a dry environment. The compound is potentially hygroscopic.Fumarate salts can be hygroscopic, absorbing moisture from the air, which can lead to degradation.
Light Store in a light-resistant container.To prevent potential photodegradation.
Container Keep in a tightly sealed container.To prevent exposure to moisture and atmospheric contaminants.
Handling Precautions

When handling this compound fumarate powder, appropriate personal protective equipment (PPE) should be used to avoid inhalation and contact.

  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Gloves : Nitrile or latex gloves are recommended.

    • Eye Protection : Wear safety glasses or goggles.

    • Respiratory Protection : For handling large quantities or if dust is generated, a NIOSH-approved respirator is advised.

    • Lab Coat : A standard lab coat should be worn.

Solution Preparation and Stability

This compound has been noted to have low water solubility. The following tables provide guidance on preparing solutions for experimental use.

Solubility and Recommended Solvents
Solvent Concentration Notes
DMSO ≥ 10 mMFor stock solutions. Further dilution into aqueous buffers may be required for biological assays.
Ethanol ≥ 5 mMAn alternative to DMSO for stock solutions.

Note: These are starting points. The actual solubility should be confirmed empirically.

Example Formulations for In Vivo Studies

The following are example formulations that can be adapted for the administration of this compound. Researchers should validate the stability and suitability of their chosen formulation.

Administration Route Formulation Preparation Steps
Oral (Suspension) 0.5% Carboxymethyl cellulose (CMC) in saline1. Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of saline. 2. Add the required amount of this compound fumarate to the CMC solution. 3. Vortex or sonicate to ensure a uniform suspension before administration.
Oral (Solution) Polyethylene glycol 400 (PEG400)Dissolve this compound fumarate directly in PEG400. Gentle heating may aid dissolution.
Intraperitoneal (IP) Injection 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1. Dissolve this compound fumarate in DMSO. 2. Add PEG300 and Tween 80 and mix. 3. Add saline to the final volume and mix until a clear solution is formed.
Intravenous (IV) Injection 10% DMSO, 90% Corn Oil1. Prepare a stock solution of this compound fumarate in DMSO. 2. Dilute the stock solution with corn oil to the desired final concentration.

Experimental Protocols

Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound fumarate.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound fumarate in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding : Seed cells in appropriate culture plates at a density suitable for the specific assay. Allow cells to adhere and grow overnight.

  • Preparation of Working Solution : On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution with cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound fumarate or vehicle control.

  • Incubation : Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay : Proceed with the specific downstream assay (e.g., cell viability assay, western blot, qPCR).

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions stock->working seed Seed Cells in Plates treat Treat Cells seed->treat working->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Workflow for in vitro cell-based assays.

Protocol for Assessing Compound Stability (Forced Degradation)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound fumarate. This is based on methodologies used for other fumarate compounds and should be adapted.

  • Sample Preparation : Prepare a stock solution of this compound fumarate in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • Stress Conditions :

    • Acidic Hydrolysis : Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis : Add 0.1 M NaOH to the sample solution. Incubate at a controlled temperature.

    • Oxidative Degradation : Add 3% hydrogen peroxide to the sample solution. Keep at room temperature.

    • Thermal Degradation : Expose the solid powder and the solution to high temperatures (e.g., 80°C).

    • Photolytic Degradation : Expose the solid powder and the solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis : At various time points, take aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary.

  • Quantification : Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the remaining percentage of this compound fumarate.

stability_workflow cluster_stress Stress Conditions acid Acidic analysis HPLC Analysis acid->analysis alkaline Alkaline alkaline->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis start This compound Fumarate Solution start->acid start->alkaline start->oxidative start->thermal start->photolytic

Caption: Forced degradation stability testing workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for proper handling and use of this compound fumarate.

handling_logic cluster_storage Storage cluster_handling Handling cluster_use Experimental Use compound This compound Fumarate Powder storage_cond 2-8°C, Dry, Dark, Tightly Sealed compound->storage_cond ppe Use PPE (Gloves, Goggles, etc.) compound->ppe hood Handle in Fume Hood ppe->hood stock_sol Prepare Stock Solution (e.g., DMSO) hood->stock_sol working_sol Prepare Working/Formulation stock_sol->working_sol experiment In Vitro / In Vivo Experiment working_sol->experiment

Caption: Logical workflow for this compound fumarate handling.

References

Application Notes and Protocols for Tampramine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tampramine

This compound is a tricyclic antidepressant (TCA) that acts as a selective norepinephrine reuptake inhibitor.[1] Developed in the 1980s, it has negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action compared to other TCAs.[1] While its primary application was intended for the treatment of depression, its specific pharmacological profile makes it a compound of interest for in vitro studies exploring the role of norepinephrine signaling in various cellular processes, including neuronal plasticity, cell survival, and potential anti-cancer effects, a field where other TCAs have shown some activity.[2][3]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. The protocols and data presented are based on the known mechanism of this compound and established methodologies for similar compounds, offering a solid foundation for initiating research with this molecule.

Data Presentation: Illustrative Quantitative Effects of this compound

The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound in various cell culture models. These values are intended to serve as a starting point for experimental design and should be empirically determined for specific cell lines and experimental conditions. The data is extrapolated from studies on other tricyclic antidepressants such as amitriptyline and desipramine.[1]

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Viability (Mean ± SD)
SH-SY5Y (Neuroblastoma) 0 (Vehicle Control)48100 ± 5.2
14898 ± 4.8
104885 ± 6.1
254862 ± 5.5
504841 ± 4.9
1004823 ± 3.7
MCF-7 (Breast Cancer) 0 (Vehicle Control)72100 ± 4.9
107291 ± 5.3
257274 ± 6.8
507253 ± 5.1
1007231 ± 4.2

Table 2: Effect of this compound on Norepinephrine Transporter (NET) Protein Expression (Western Blot)

Cell LineThis compound Concentration (µM)Treatment Duration (days)Relative NET Protein Level (Normalized to Control)
PC-12 (Pheochromocytoma) 0 (Vehicle Control)31.00
0.530.78
0 (Vehicle Control)141.00
0.5141.35

Note: The biphasic regulation of NET expression is based on findings for desipramine, suggesting a complex regulatory mechanism.

Mandatory Visualizations

Norepinephrine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition NE Norepinephrine NE->NET Reuptake AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Binding G_Protein G-Protein AdrenergicReceptor->G_Protein Activation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Transcription Regulation

Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability (MTT) Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate % viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • Calculate the amount of this compound powder required to prepare a 10 mM stock solution. The molar mass of this compound is 356.47 g/mol .

    • Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

  • Materials:

    • Cells of interest (e.g., SH-SY5Y, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in the highest this compound concentration does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol allows for the detection and quantification of specific proteins to investigate the effect of this compound on cellular signaling pathways.

  • Materials:

    • Cells of interest cultured in 6-well plates

    • This compound stock solution

    • Phosphate-buffered saline (PBS), ice-cold

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-NET, anti-p-CREB, anti-CREB, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis:

      • Seed cells in 6-well plates and grow to 70-80% confluency.

      • Treat cells with the desired concentrations of this compound for the specified duration.

      • After treatment, wash the cells twice with ice-cold PBS.

      • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

      • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

      • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant containing the protein extract.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Normalize the protein concentrations of all samples.

      • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • SDS-PAGE and Protein Transfer:

      • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

      • Run the gel until the dye front reaches the bottom.

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

      • Wash the membrane three times for 5-10 minutes each with TBST.

      • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection and Analysis:

      • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., Actin).

References

Application Note: Quantitative Analysis of Tampramine in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantification of Tampramine, a selective norepinephrine reuptake inhibitor, in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and specificity required for pharmacokinetic and pharmacodynamic studies of this compound in a complex biological matrix. The performance characteristics of the assay, including linearity, precision, and accuracy, are summarized, demonstrating its suitability for preclinical research in neuroscience and drug development.

Introduction

This compound is a tricyclic antidepressant (TCA) that acts as a selective norepinephrine reuptake inhibitor.[1] Its potential therapeutic effects are linked to its ability to modulate noradrenergic signaling in the central nervous system. To understand its distribution and concentration in the brain, a sensitive and specific analytical method is crucial. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity and sensitivity.[2] This document provides a comprehensive protocol for the extraction and quantification of this compound in brain tissue, which can be adapted by researchers in pharmacology and drug metabolism.

Experimental Protocols

Brain Tissue Sample Preparation

A critical step in the analysis of analytes in brain tissue is the effective homogenization and extraction from the complex lipid-rich matrix.[2][3] This protocol employs a combination of mechanical homogenization and solid-phase extraction to ensure high recovery and sample purity.

Materials:

  • Brain tissue samples

  • Internal Standard (IS) solution (e.g., Imipramine-d3 or a suitable stable isotope-labeled analog of this compound)

  • Homogenization Buffer: 0.1 M Phosphate Buffer (pH 6.0)[4]

  • Precipitating Solution: Acetonitrile

  • Solid-Phase Extraction (SPE) Columns (e.g., Mixed-mode cation exchange)

  • SPE Conditioning Solvents: Methanol, Deionized Water

  • SPE Wash Solvent: 0.1 M Acetic Acid, Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Reconstitution Solvent: Mobile Phase A/B (50:50, v/v)

Procedure:

  • Tissue Weighing and Homogenization:

    • Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).

    • Add 4 volumes of ice-cold homogenization buffer (400 µL).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Internal Standard Spiking and Protein Precipitation:

    • Spike the homogenate with a known concentration of the internal standard solution.

    • Add 3 volumes of ice-cold acetonitrile to the homogenate to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column by sequentially passing 1 mL of methanol and 1 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE column.

    • Wash the column with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Dry the column under vacuum for 5 minutes.

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of methanol and water containing formic acid to ensure good peak shape and resolution. The mass spectrometer is operated in positive electrospray ionization mode with MRM for sensitive and specific detection.

Liquid Chromatography Conditions:

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

Mass Spectrometry Parameters:

ParameterValue
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 357.2233.110025
IS 280.286.110020

(Note: The m/z values for this compound are hypothetical and should be optimized experimentally. The values for the IS are based on a common TCA internal standard, Imipramine-d3.)

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was linear over the concentration range of 1-1000 ng/g in brain tissue. The performance characteristics are summarized in the following tables.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/g)Weighting
This compound1 - 1000> 0.9951/x

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/g)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 4: Recovery

AnalyteMean Recovery (%)
This compound> 85
IS> 85

Visualizations

Experimental Workflow

experimental_workflow A Brain Tissue Collection B Homogenization in Buffer A->B C Internal Standard Spiking B->C D Protein Precipitation (Acetonitrile) C->D E Centrifugation D->E F Solid-Phase Extraction (SPE) E->F G Evaporation F->G H Reconstitution G->H I LC-MS/MS Analysis H->I J Data Processing and Quantification I->J

Caption: Experimental workflow for LC-MS/MS analysis of this compound in brain tissue.

Putative Signaling Pathway of this compound

As a norepinephrine reuptake inhibitor, this compound's primary mechanism of action is to increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles Synaptic_NE Synaptic Norepinephrine NE_vesicle->Synaptic_NE Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptor Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Adrenergic_Receptor->Signaling_Cascade Neuronal_Response Therapeutic Effect Signaling_Cascade->Neuronal_Response This compound This compound This compound->NET Inhibition Synaptic_NE->NET Reuptake Synaptic_NE->Adrenergic_Receptor Binding

Caption: Putative mechanism of action of this compound.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in brain tissue. The detailed protocol for sample preparation and analysis, along with the demonstrated performance characteristics, makes this method a valuable tool for researchers investigating the neuropharmacology of this compound. The workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.

References

Application Notes and Protocols for Studying the Antidepressant Effects of Tampramine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the antidepressant properties of Tampramine, a selective norepinephrine reuptake inhibitor. The protocols outlined below cover in vitro characterization, in vivo behavioral assessment, and ex vivo neurochemical analysis.

Introduction to this compound

This compound (AHR-9,377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Unlike typical TCAs which often have broad pharmacological profiles, this compound is characterized by its high selectivity as a norepinephrine reuptake inhibitor.[1] It demonstrates negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action and potentially a more favorable side-effect profile compared to other TCAs.[1] Preclinical studies have shown its effectiveness in the forced swim test, a common behavioral model for screening antidepressant efficacy.[1]

In Vitro Characterization of this compound

In vitro assays are crucial for confirming the primary mechanism of action and selectivity of this compound.[2] These experiments typically involve neurotransmitter uptake assays and receptor binding assays.

Protocol: Norepinephrine Transporter (NET) Uptake Assay

Objective: To quantify the potency of this compound in inhibiting norepinephrine reuptake at the norepinephrine transporter (NET).

Methodology:

  • Cell Culture: Utilize cell lines stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Compound Preparation: Prepare a series of concentrations of this compound and a reference compound (e.g., Desipramine).

  • Assay Procedure:

    • Plate the hNET-expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or the reference compound.

    • Add radiolabeled norepinephrine (e.g., [³H]NE) to initiate the uptake reaction.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]NE uptake for each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.

Protocol: Selectivity Profiling (SERT and DAT Uptake Assays)

Objective: To assess the selectivity of this compound for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).

Methodology:

  • Follow the same procedure as the NET uptake assay, but use cell lines expressing the human serotonin transporter (hSERT) or the human dopamine transporter (hDAT).

  • Use appropriate radiolabeled substrates, such as [³H]5-HT for the SERT assay and [³H]Dopamine for the DAT assay.

  • Determine the IC50 values of this compound for SERT and DAT.

Data Presentation: In Vitro Potency and Selectivity
Target Parameter This compound Reference Compound (e.g., Desipramine)
NETIC50 (nM)Expected low nMLiterature value
SERTIC50 (nM)Expected high nM or no activityLiterature value
DATIC50 (nM)Expected high nM or no activityLiterature value
Selectivity SERT/NET Ratio Calculate from IC50 valuesCalculate from IC50 values
DAT/NET Ratio Calculate from IC50 valuesCalculate from IC50 values

In Vivo Behavioral Assessment of Antidepressant-Like Effects

In vivo studies in rodent models are essential for evaluating the antidepressant-like efficacy of this compound. Both acute and chronic models are recommended to provide a comprehensive behavioral profile.

Experimental Workflow

G cluster_0 Phase 1: Acute Behavioral Screening cluster_1 Phase 2: Chronic Stress Model cluster_2 Phase 3: Post-Mortem Analysis FST Forced Swim Test (FST) TST Tail Suspension Test (TST) CUMS Chronic Unpredictable Mild Stress (CUMS) FST->CUMS Sucrose Sucrose Preference Test CUMS->Sucrose Brain Brain Tissue Collection CUMS->Brain OFT Open Field Test Sucrose->OFT Neurochem Neurochemical Analysis (HPLC) Brain->Neurochem Molecular Molecular Analysis (Western Blot/qPCR) Brain->Molecular

Caption: Experimental workflow for evaluating this compound's antidepressant effects.

Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effect of this compound in an acute behavioral despair model.

Methodology:

  • Animals: Use male mice or rats.

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • Day 1 (Pre-test): Place each animal in the water cylinder for 15 minutes. This is for habituation.

    • Day 2 (Test): Administer this compound (at various doses), a vehicle control, or a positive control (e.g., Imipramine) intraperitoneally (i.p.). After a set pre-treatment time (e.g., 30-60 minutes), place the animal back into the water cylinder for 5-6 minutes.

    • Scoring: Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol: Chronic Unpredictable Mild Stress (CUMS) Model

Objective: To evaluate the efficacy of this compound in a more translationally relevant model of depression that induces anhedonia-like and anxiety-like behaviors.

Methodology:

  • Animals: Use male rats or mice.

  • Stress Induction (4-6 weeks): Subject the animals to a variable sequence of mild stressors daily. Examples of stressors include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food or water deprivation

    • Wet bedding

    • White noise

    • Reversal of light/dark cycle

  • Treatment: Begin daily administration of this compound, vehicle, or a positive control (e.g., Fluoxetine) during the final 2-3 weeks of the CUMS procedure.

  • Behavioral Testing:

    • Sucrose Preference Test (SPT): This is a measure of anhedonia. Give animals a free choice between two bottles (one with 1% sucrose solution and one with water) for 24 hours. Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100. This test should be performed weekly.

    • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior. Place the animal in the center of an open field arena and record its activity for 5-10 minutes. Key parameters are total distance traveled and time spent in the center zone.

  • Data Analysis: Compare the sucrose preference and open field test parameters between the CUMS + vehicle group and the CUMS + this compound group. A reversal of the CUMS-induced deficit in sucrose preference is a primary indicator of antidepressant efficacy.

Data Presentation: In Vivo Behavioral Outcomes
Model Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
FST Immobility Time (s)Baseline valueDose-dependent decreaseDose-dependent decreaseSignificant decrease
CUMS Sucrose Preference (%)Reduced preferenceDose-dependent increaseDose-dependent increaseSignificant increase
Total Distance (OFT)Baseline or reducedNo significant changeNo significant changeNo significant change

Ex Vivo Neurochemical and Molecular Analysis

Following the completion of in vivo studies, ex vivo analyses of brain tissue can provide insights into the neurobiological mechanisms underlying this compound's effects.

Protocol: Neurotransmitter Level Analysis

Objective: To measure the levels of norepinephrine and its metabolites in specific brain regions.

Methodology:

  • Tissue Collection: At the end of the behavioral experiments, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer.

  • Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of norepinephrine, serotonin, dopamine, and their respective metabolites.

  • Data Analysis: Compare the neurotransmitter levels in the brains of this compound-treated animals to those of vehicle-treated controls.

Protocol: Brain-Derived Neurotrophic Factor (BDNF) Expression

Objective: To investigate the effect of chronic this compound treatment on the expression of BDNF, a key neurotrophin implicated in depression and antidepressant action.

Methodology:

  • Tissue Collection: Dissect the prefrontal cortex and hippocampus.

  • Western Blotting (for protein levels):

    • Extract total protein from the brain tissue.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Incubate with primary antibodies against BDNF and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensity.

  • qPCR (for mRNA levels):

    • Extract total RNA and reverse transcribe it to cDNA.

    • Perform quantitative real-time PCR using primers specific for BDNF and a housekeeping gene.

  • Data Analysis: Compare the relative protein or mRNA expression of BDNF in this compound-treated animals to the control group.

Data Presentation: Ex Vivo Neurobiological Data
Analysis Brain Region Parameter Vehicle Control This compound-Treated
HPLC Prefrontal CortexNorepinephrine (ng/g tissue)Baseline levelExpected increase
HippocampusNorepinephrine (ng/g tissue)Baseline levelExpected increase
Western Blot HippocampusBDNF Protein (relative to control)1.0Expected increase
qPCR HippocampusBDNF mRNA (fold change)1.0Expected increase

Hypothesized Signaling Pathway of this compound

G This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition NE Synaptic Norepinephrine NET->NE Increased Concentration Adrenergic_R Postsynaptic Adrenergic Receptors NE->Adrenergic_R Activation Signaling Downstream Signaling Cascades (e.g., cAMP/PKA) Adrenergic_R->Signaling CREB CREB Phosphorylation Signaling->CREB BDNF BDNF Expression CREB->BDNF Neuroplasticity Increased Neuroplasticity BDNF->Neuroplasticity Antidepressant Antidepressant Effects Neuroplasticity->Antidepressant

Caption: Hypothesized signaling pathway for this compound's antidepressant action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tampramine Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tampramine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a tricyclic antidepressant (TCA) that acts as a selective norepinephrine reuptake inhibitor.[1] Its chemical structure contains a tertiary amine group, making it a weakly basic compound.[1][2] Like many amine-containing drugs, the free base form of this compound is hydrophobic and exhibits low solubility in neutral aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Achieving an appropriate concentration in aqueous buffers is crucial for accurate and reproducible experimental results.

Q2: What are the common signs of this compound solubility issues in my experiments?

You may be encountering solubility issues if you observe any of the following:

  • Precipitate Formation: A solid, cloudy, or crystalline material appears in your solution after adding this compound.

  • Inconsistent Results: High variability in your experimental data between replicates or different batches of the compound.

  • Low Bioavailability/Potency: The observed biological effect is lower than expected, which could be due to the compound not being fully dissolved and available to interact with its target.

  • Difficulty in Preparing Stock Solutions: Inability to dissolve the desired amount of this compound in your chosen aqueous solvent.

Q3: How can I fundamentally improve the aqueous solubility of this compound?

The most effective method to enhance the aqueous solubility of a basic compound like this compound is through pH adjustment and salt formation. Amines are basic and can be protonated to form more soluble ammonium salts in acidic conditions. This compound is available as a free base and as a fumarate salt. Using the salt form is the recommended starting point for achieving better aqueous solubility.

Troubleshooting Guide: Preparing this compound Solutions

Issue 1: this compound (Free Base) Precipitates in Neutral Aqueous Buffer (e.g., PBS pH 7.4)
  • Cause: The free base form of this compound is poorly soluble at neutral or alkaline pH.

  • Solution 1: pH Adjustment: Prepare the this compound solution in a slightly acidic buffer. Lowering the pH will protonate the tertiary amine group, forming a more soluble salt. A buffer with a pH of 5-6 is a good starting point.

  • Solution 2: Use of Co-solvents: For stock solutions, first dissolve this compound in a small amount of an organic co-solvent before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Issue 2: this compound Fumarate Salt is Not Dissolving Sufficiently
  • Cause: While the salt form is more soluble, high concentrations may still exceed the solubility limit in purely aqueous solutions.

  • Solution 1: Gentle Heating and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. However, be cautious with temperature to avoid degradation of the compound.

  • Solution 2: Use of Solubilizing Excipients: For formulation development, consider the use of solubilizing agents such as cyclodextrins or surfactants. These can encapsulate the hydrophobic parts of the molecule, increasing its solubility in water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution using pH Adjustment
  • Select the appropriate form: Start with this compound fumarate salt for better initial solubility.

  • Calculate the required mass: For a 10 mM solution in 10 mL, you will need the appropriate mass of this compound fumarate (Molar Mass: 472.54 g/mol ).

  • Choose a suitable buffer: Prepare a 50 mM citrate buffer at pH 5.5.

  • Dissolution:

    • Add the calculated mass of this compound fumarate to a sterile conical tube.

    • Add 8 mL of the citrate buffer.

    • Vortex thoroughly for 2-3 minutes.

    • If not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

    • Once dissolved, add citrate buffer to a final volume of 10 mL.

  • Sterilization: Filter sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
  • Select the co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds.

  • Dissolution in Co-solvent:

    • Weigh the required amount of this compound (free base or fumarate salt).

    • Dissolve it in a minimal volume of DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilution in Aqueous Buffer:

    • Serially dilute the DMSO stock solution into your final aqueous experimental buffer (e.g., PBS pH 7.4).

    • Crucially, ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Data Presentation

Table 1: General Solubility Enhancement Strategies for this compound

StrategyPrincipleRecommended UseKey Considerations
pH Adjustment Protonation of the amine group to form a more soluble salt.Primary method for aqueous solutions.Maintain pH below the pKa of the amine for optimal solubility.
Co-solvents Reducing the polarity of the solvent to dissolve a hydrophobic solute.Preparation of high-concentration stock solutions.Final co-solvent concentration must be non-toxic to the experimental system.
Salt Formation Using a pre-formed salt (e.g., fumarate) with higher aqueous solubility.Recommended starting form for aqueous preparations.Solubility is still pH-dependent.
Surfactants Forming micelles that encapsulate the drug, increasing its apparent solubility.Formulation development for oral or parenteral delivery.Can interfere with some biological assays.
Cyclodextrins Forming inclusion complexes where the hydrophobic drug is in the cyclodextrin cavity.To improve solubility and stability.Can be costly and may alter drug availability.
Micronization Increasing the surface area by reducing particle size to enhance the dissolution rate.For solid dosage form development.Does not increase the equilibrium solubility.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

Troubleshooting this compound Solubility Issues start Start: Need to prepare This compound solution form Which form are you using? start->form solubility_issue Observe Precipitation or Incomplete Dissolution? lower_ph Lower pH of Aqueous Buffer (e.g., pH 5-6) solubility_issue->lower_ph Yes success Solution is Clear: Proceed with Experiment solubility_issue->success No free_base Free Base form->free_base Free Base salt Fumarate Salt form->salt Salt use_salt Switch to Fumarate Salt Form free_base->use_salt salt->solubility_issue use_salt->solubility_issue heat_sonicate Apply Gentle Heat (37°C) and/or Sonicate lower_ph->heat_sonicate co_solvent Prepare High-Concentration Stock in DMSO, then Dilute excipients Consider Solubilizing Excipients (e.g., Cyclodextrins) co_solvent->excipients heat_sonicate->co_solvent failure Still Issues: Re-evaluate Concentration or Formulation Strategy excipients->failure Simplified Signaling Pathway for Norepinephrine Reuptake Inhibition cluster_synapse Synaptic Cleft This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits ne_reuptake Norepinephrine Reuptake net->ne_reuptake Mediates synaptic_ne Increased Synaptic Norepinephrine ne_reuptake->synaptic_ne Leads to adrenergic_receptor Adrenergic Receptors (Postsynaptic) synaptic_ne->adrenergic_receptor Activates downstream Downstream Signaling Cascades (e.g., cAMP, PKA, CREB) adrenergic_receptor->downstream therapeutic_effects Therapeutic Effects (Antidepressant Action) downstream->therapeutic_effects

References

identifying Tampramine degradation products in stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying Tampramine degradation products in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound, as a tricyclic antidepressant (TCA), is susceptible to degradation through several common pathways. These include hydrolysis, oxidation, and photodegradation.[1] Understanding these pathways is crucial for designing appropriate stability studies.

  • Hydrolysis: Degradation can occur in the presence of water, often catalyzed by acidic or basic conditions. This may involve the cleavage of functional groups.

  • Oxidation: The tertiary amine side chain and the central ring system of TCAs are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products through complex photochemical reactions.

Q2: How should I design a forced degradation study for this compound?

A2: Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. The study should expose this compound to conditions more severe than accelerated stability testing. A typical forced degradation study for this compound should include the following conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 105°C).

  • Photodegradation: Exposure of the drug substance in solution and as a solid to a combination of visible and UV light, as per ICH Q1B guidelines.

The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).

Q3: What are the best analytical techniques for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying this compound and its degradation products. Developing a stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural characterization of isolated degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure.
This compound is highly stable under the tested conditions.While possible, it is important to ensure a range of aggressive conditions have been tested before concluding intrinsic stability.
Complete degradation of this compound. Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of exposure to achieve the target 5-20% degradation.
Poor separation of degradation products from the parent peak in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient profile, column chemistry, or temperature.
Co-elution of multiple degradation products.Employ a different column chemistry or a higher resolution chromatographic technique like UPLC. Utilize LC-MS to deconvolve co-eluting peaks.
Unidentifiable peaks in the chromatogram. Novel or unexpected degradation products.Isolate the impurity using preparative HPLC and subject it to structural elucidation techniques like high-resolution mass spectrometry (HRMS) and NMR.
Artifacts from the matrix or reagents.Analyze a placebo/blank sample subjected to the same stress conditions to identify any extraneous peaks.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the sample at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a thin layer of solid this compound powder in a petri dish and expose it to 105°C in an oven for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photodegradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.23DP1 (8.5 min)
0.1 M NaOH, 60°C, 24h11.82DP2 (12.1 min)
30% H₂O₂, RT, 24h18.54DP3 (15.3 min)
Heat (105°C), 24h5.11DP4 (9.2 min)
Photolytic (ICH Q1B)22.35DP5 (18.7 min)

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Tampramine_API This compound API Acid Acid Hydrolysis Tampramine_API->Acid Base Base Hydrolysis Tampramine_API->Base Oxidation Oxidation Tampramine_API->Oxidation Thermal Thermal Tampramine_API->Thermal Photo Photodegradation Tampramine_API->Photo HPLC_UV HPLC-UV Analysis Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photo->HPLC_UV LC_MS LC-MS Analysis HPLC_UV->LC_MS Identify Unknowns Isolation Isolation of Unknowns LC_MS->Isolation NMR NMR Spectroscopy Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: Workflow for Forced Degradation and Impurity Identification.

signaling_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (N-oxide formation) This compound->Oxidation Photodegradation Photodegradation (Ring cleavage/rearrangement) This compound->Photodegradation DP1 Hydrolytic Products Hydrolysis->DP1 DP2 Oxidative Products Oxidation->DP2 DP3 Photolytic Products Photodegradation->DP3

Caption: Major Degradation Pathways of this compound.

References

troubleshooting inconsistent results in Tampramine behavioral assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tampramine behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the reliability and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in behavioral assays?

A1: this compound is a tricyclic antidepressant (TCA). Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the presynaptic terminals. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to contribute to its antidepressant effects.[1] Additionally, like other TCAs, this compound may act as a competitive antagonist at various postsynaptic receptors, including cholinergic, muscarinic, and histamine receptors.[1]

Q2: Why am I observing a high degree of variability in my results between different animal cohorts treated with the same dose of this compound?

A2: High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this, including:

  • Animal-related factors: Differences in strain, age, sex, and individual sensitivity can all lead to varied responses.[2]

  • Drug-related factors: The dose of this compound is critical, as TCAs can have a narrow therapeutic window. The timing of administration relative to testing is also crucial and depends on the drug's pharmacokinetic profile.[2]

  • Procedural and environmental factors: Minor variations in experimental protocols, such as handling, habituation, and the testing environment (e.g., lighting, noise), can significantly impact behavioral outcomes.[3]

Q3: Could the sedative effects of this compound be confounding my results in anxiety-related assays like the Elevated Plus Maze?

A3: Yes. TCAs like this compound can have sedative properties, often due to their antihistaminic and anticholinergic effects. In the Elevated Plus Maze (EPM), this can be a significant confounding factor. A decrease in overall activity, such as the total number of arm entries, might be misinterpreted as an anxiolytic effect when it is actually due to sedation. It is crucial to analyze locomotor activity alongside anxiety-like behaviors.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may lead to inconsistent results in your behavioral assays.

Issue 1: High variability in immobility time in the Forced Swim Test (FST)

Observed Problem: You are observing a large spread in the data for immobility time between your control and this compound-treated groups, or your results are not reproducible across experiments.

Troubleshooting Workflow:

FST_Troubleshooting start High Variability in FST check_protocol Review FST Protocol start->check_protocol check_animal Assess Animal Factors start->check_animal check_drug Verify Drug Administration start->check_drug solution_protocol Standardize Environmental and Procedural Variables check_protocol->solution_protocol solution_animal Use Consistent Animal Strain, Age, and Sex check_animal->solution_animal solution_drug Conduct Dose-Response Study & Standardize Timing check_drug->solution_drug

Caption: A workflow for troubleshooting inconsistent Forced Swim Test results.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Water Temperature Water temperature is a critical factor. Temperatures that are too cold can induce hypothermia and alter activity, while warmer temperatures may not be stressful enough to produce a clear phenotype.Maintain a consistent water temperature, typically between 23-25°C for mice. Use a calibrated thermometer before each trial.
Animal Strain Different mouse and rat strains show varying baseline levels of immobility and sensitivity to antidepressants.Use a well-characterized and consistent strain for which TCAs have a known robust effect. If using a new strain, a pilot study is recommended.
Animal Handling Inconsistent or rough handling can increase stress and behavioral variability.Handle animals gently and consistently. Ensure all experimenters are trained on the same handling protocol.
Pre-test Habituation Lack of habituation to the testing room can lead to novelty-induced hyperactivity, which may mask the effects of this compound.Allow for a standardized habituation period for the animals in the testing room before the experiment begins.
Time of Day Circadian rhythms can influence locomotor activity and stress responses.Conduct all tests at the same time of day to minimize variability.
Issue 2: Inconsistent results in the Elevated Plus Maze (EPM) with this compound treatment

Observed Problem: You are not seeing a consistent anxiolytic effect (i.e., increased time in open arms) with this compound, or the results are confounded by changes in locomotor activity.

Logic Diagram for EPM Result Interpretation:

EPM_Interpretation start EPM Data Analysis open_arm Significant Increase in Open Arm Time/Entries? start->open_arm locomotor Significant Decrease in Total Arm Entries? sedation Result likely indicates Sedation locomotor->sedation Yes anxiolytic Result indicates Anxiolytic Effect locomotor->anxiolytic No open_arm->locomotor Yes no_effect No Significant Effect on Anxiety open_arm->no_effect No confounded Anxiolytic effect may be confounded by hyperactivity. Re-evaluate dose. Tampramine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron This compound This compound sert SERT This compound->sert Blocks net NET This compound->net Blocks serotonin Serotonin (5-HT) sert->serotonin Reuptake norepinephrine Norepinephrine (NE) net->norepinephrine Reuptake synaptic_cleft receptor_5ht 5-HT Receptors serotonin->receptor_5ht Binds to receptor_ne NE Receptors norepinephrine->receptor_ne Binds to postsynaptic_neuron downstream Downstream Signaling & Behavioral Effects receptor_5ht->downstream receptor_ne->downstream

References

Technical Support Center: Optimizing Tampramine Dosage for Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tampramine for preclinical anxiety models. Given that this compound is a selective norepinephrine reuptake inhibitor developed in the 1980s but never marketed, specific preclinical data for this compound in anxiety models is limited[1]. Therefore, this guide offers general principles and troubleshooting strategies based on the pharmacology of similar tricyclic antidepressants (TCAs) and best practices in preclinical behavioral research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound (AHR-9,377) is a tricyclic antidepressant (TCA) that acts as a selective norepinephrine reuptake inhibitor. Unlike many other TCAs, it has minimal affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action[1]. This selectivity may result in a different side-effect profile compared to broader-acting TCAs.

Q2: What are the initial steps to determine a starting dose for this compound in preclinical anxiety models?

A2: For a compound with limited data like this compound, a dose-response study is crucial. It is recommended to start with a literature review of compounds with a similar mechanism of action. Based on this, a starting point for intraperitoneal (IP) administration in mice could be in the range of 1-10 mg/kg. A pilot study with a wide range of doses (e.g., 1, 5, 10, 20 mg/kg) is recommended to identify a dose that shows behavioral effects without significant adverse events[2].

Q3: Which preclinical anxiety models are most appropriate for evaluating a selective norepinephrine reuptake inhibitor like this compound?

A3: Several models can be used to assess anxiolytic-like effects. The choice of model can influence the outcome. Commonly used models include:

  • Elevated Plus Maze (EPM): This is a widely used test based on the rodent's natural aversion to open spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms[3][4].

  • Open Field Test (OFT): This test assesses exploratory behavior and anxiety-like behavior in a novel environment. Increased time spent in the center of the open field is indicative of an anxiolytic effect.

  • Marble Burying Test: This model is sensitive to anxiolytic and anti-compulsive drugs. A reduction in the number of marbles buried suggests an anxiolytic effect.

  • Light-Dark Box Test: This test is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. An increase in the time spent in the light compartment is considered an anxiolytic-like effect.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No observable anxiolytic effect at tested doses. - Ineffective dose range: The selected doses may be too low to elicit a response. - Inappropriate route or timing of administration: The drug may not be reaching its target in sufficient concentrations at the time of testing. - Habituation to the testing apparatus: Prolonged acclimatization can reduce anxiety-like behavior, masking the drug's effect. - Insensitive behavioral paradigm: The chosen anxiety model may not be suitable for detecting the effects of a selective norepinephrine reuptake inhibitor.- Conduct a wider dose-response study with higher doses. - Perform a time-course study to determine the peak effect of the drug after administration. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). - Ensure a standardized and appropriate acclimatization period. - Test the compound in a different anxiety model.
High variability in behavioral data between animals. - Inconsistent drug administration: Variations in injection technique or volume can lead to inconsistent dosing. - Environmental stressors: Factors like noise, inconsistent handling, or lighting can significantly impact anxiety levels and behavioral responses. - Individual differences in metabolism: Genetic variations can lead to different rates of drug metabolism and clearance.- Standardize all experimental procedures, including drug preparation and administration techniques. - Maintain a controlled and consistent experimental environment. Handle animals gently and consistently. - Increase the sample size per group to improve statistical power.
Adverse effects observed (e.g., sedation, hyperactivity, stereotypy). - Dose is too high: The administered dose may be causing off-target effects or toxicity. - Compound-specific side effects: The pharmacological profile of this compound may include effects on motor activity.- Immediately reduce the dosage in subsequent experiments. - Carefully observe animals for any signs of adverse effects during dose-finding studies to establish a maximum tolerated dose. - Measure locomotor activity independently (e.g., in an open field test) to differentiate anxiolytic effects from general changes in motor function.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimatization: Allow animals to acclimatize to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before the test (e.g., 30 minutes post-IP injection).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Dose-Response Study Protocol
  • Dose Selection: Select a range of at least 3-4 doses of this compound, plus a vehicle control group. The doses should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg).

  • Group Allocation: Randomly assign animals to each treatment group.

  • Drug Administration: Administer the assigned dose via the chosen route of administration.

  • Behavioral Testing: At the predetermined time point after administration, conduct the chosen anxiety test (e.g., EPM).

  • Data Analysis: Analyze the data to determine the dose that produces the desired anxiolytic effect without causing significant side effects. This will help identify the Effective Dose 50 (ED50).

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in the Elevated Plus Maze (Mice)

Dose (mg/kg, IP) Time in Open Arms (seconds, Mean ± SEM) Number of Open Arm Entries (Mean ± SEM) Total Arm Entries (Mean ± SEM) Observations
Vehicle35.2 ± 4.18.5 ± 1.225.1 ± 2.5Normal exploratory behavior.
148.9 ± 5.311.2 ± 1.526.3 ± 2.8Increased exploration of open arms.
365.7 ± 6.8 14.8 ± 1.924.9 ± 2.6Significant increase in open arm time and entries.
1052.1 ± 5.912.1 ± 1.618.2 ± 2.1*Reduced overall activity, suggesting potential sedative effects.
3025.4 ± 3.86.3 ± 1.012.5 ± 1.8**Significant sedation and reduced motor activity.

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization drug_prep This compound Dose Preparation acclimatization->drug_prep Standardized Protocol administration Drug Administration (IP) drug_prep->administration behavioral_test Behavioral Testing (e.g., EPM) administration->behavioral_test 30 min post-injection data_collection Data Collection & Video Tracking behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibition ne_vesicle Norepinephrine (NE) Vesicles ne_synapse Norepinephrine (NE) ne_vesicle->ne_synapse Release ne_synapse->net Reuptake ad_receptors Adrenergic Receptors ne_synapse->ad_receptors Binding downstream Downstream Signaling & Anxiolytic Effect ad_receptors->downstream Activation

References

minimizing off-target effects of Tampramine in neuronal cultures

Author: BenchChem Technical Support Team. Date: November 2025

Tampramine Technical Support Center

Welcome to the technical resource center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize off-target effects and ensure the successful use of this compound in your neuronal culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary on-target mechanism of this compound?

A1: this compound is a potent and selective inhibitor of the Cyclin-dependent Kinase 5 (CDK5) signaling pathway. Its primary on-target effect is the reduction of aberrant hyperphosphorylation of downstream targets, which is implicated in neurodegenerative disease models.

Q2: My neuronal cultures show significant cytotoxicity and neurite retraction even at low micromolar concentrations of this compound. What could be the cause?

A2: This is a common issue and can stem from two main sources: on-target toxicity or off-target effects.

  • On-target Toxicity : Excessive inhibition of CDK5 can disrupt normal physiological functions, leading to cell death.

  • Off-target Effects : this compound has known off-target activity on hERG ion channels and certain SRC-family kinases, especially at concentrations above 5 µM.[1] Inhibition of these can lead to ion imbalance or disruption of essential signaling pathways, causing cytotoxicity.[1][2]

Troubleshooting Steps:

  • Confirm Concentration : Double-check your stock solution and final dilution calculations.

  • Dose-Response Curve : Perform a detailed dose-response experiment to identify a narrow, non-toxic working concentration.[2] Start from a low nanomolar range.

  • Reduce Exposure Time : Limit the duration of this compound exposure. Sometimes a shorter treatment is sufficient to observe the on-target effect while minimizing toxicity.[3]

  • Use a Control Compound : If available, use a structurally different CDK5 inhibitor to see if the toxicity is specific to this compound's chemical structure.

Q3: I'm observing changes in neuronal network activity (e.g., altered firing rates) that are not consistent with CDK5 inhibition. How can I determine if this is an off-target effect?

A3: This strongly suggests an off-target effect, likely related to this compound's interaction with ion channels. The hERG channel is a primary suspect.

Troubleshooting Steps:

  • Validate with Antagonists : Co-treat the neuronal cultures with this compound and a selective antagonist for the suspected off-target (e.g., a specific hERG channel blocker). If the antagonist reverses the observed changes in network activity, it points to an off-target effect.

  • Electrophysiology : Use patch-clamp electrophysiology to directly measure ion channel currents in the presence of this compound. This provides direct evidence of off-target channel modulation.

  • Calcium Imaging : Perform calcium imaging to assess whether this compound causes unexpected changes in intracellular calcium dynamics, which can result from off-target effects on ion channels or certain GPCRs.

Q4: How can I be sure my observed phenotype is due to CDK5 inhibition and not an off-target effect?

A4: Target validation is crucial. Combining pharmacological and genetic approaches is the most robust strategy.

Troubleshooting Steps:

  • Rescue Experiments : After treating with this compound, introduce a constitutively active form of a downstream effector of CDK5. If this rescues the phenotype, it strengthens the link to the on-target pathway.

  • RNAi/CRISPR Knockdown : Use shRNA or CRISPR-Cas9 to knock down CDK5 expression in your neuronal cultures. If the phenotype of CDK5 knockdown mirrors the effect of this compound treatment, it provides strong evidence for on-target action.

  • Use Structurally Unrelated Inhibitors : As mentioned in Q2, confirming the phenotype with a different class of CDK5 inhibitor helps rule out off-target effects specific to this compound's chemical scaffold.

Data Presentation: this compound Activity Profile

The following table summarizes the known potency of this compound at its primary target and key off-targets. Use this data to inform your experimental design and select concentrations that maximize on-target specificity.

TargetAssay TypeIC50 / Ki ValueRecommended Max Concentration for Specificity
CDK5/p25 Kinase Activity Assay25 nM < 500 nM
hERGElectrophysiology (Patch-Clamp)7.8 µM< 1 µM
SRC-Family Kinases (SFKs)Kinase Panel Screen5-15 µM< 1 µM
Other Kinases (Broad Panel)Kinome Scan> 20 µMNot a primary concern at working concentrations

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol uses a standard MTT assay to measure cell viability and establish a dose-response curve for cytotoxicity.

Materials:

  • Neuronal culture plates (96-well)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Plating : Plate primary neurons or a neuronal cell line in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.

  • Compound Preparation : Prepare serial dilutions of this compound in culture medium. A common range to test is 10 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used in the dilutions.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or vehicle control to the respective wells. Include a "no treatment" control. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution to each well to dissolve the crystals.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus this compound concentration to determine the TC50 (Toxic Concentration, 50%). Select a working concentration well below this value (typically 10-fold lower) for your experiments.

Protocol 2: Validating On-Target Effect via Western Blot

This protocol confirms that this compound is inhibiting its target, CDK5, by measuring the phosphorylation of a known downstream substrate, such as Tau at a specific phospho-site.

Materials:

  • 6-well plates for neuronal culture

  • This compound and vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Methodology:

  • Treatment : Culture neurons in 6-well plates and treat with a non-toxic concentration of this compound (determined from Protocol 1) and a vehicle control for the desired time.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of lysis buffer to each well. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities. A decrease in the phospho-Tau signal (normalized to total Tau or a loading control like Actin) in this compound-treated samples compared to the control confirms on-target activity.

Visualizations

Signaling Pathways

Tampramine_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound CDK5 CDK5 This compound->CDK5 Inhibits hERG hERG Channel This compound->hERG Inhibits (>5µM) SFK SRC-Family Kinase This compound->SFK Inhibits (>5µM) pTau Phospho-Tau CDK5->pTau Phosphorylates Neurodegeneration Neurodegeneration pTau->Neurodegeneration Cytotoxicity Cytotoxicity / Altered Activity hERG->Cytotoxicity SFK->Cytotoxicity

Caption: On-target vs. off-target pathways of this compound.

Experimental Workflow

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response Step 1: Perform Cytotoxicity Dose-Response (Protocol 1) start->dose_response select_conc Step 2: Select Non-Toxic Concentration (< TC50/10) dose_response->select_conc on_target_validation Step 3: Confirm On-Target Engagement (Western Blot - Protocol 2) select_conc->on_target_validation decision Is Phenotype Still Present? on_target_validation->decision off_target_investigation Step 4: Investigate Off-Targets (e.g., Co-treat with Antagonist) decision->off_target_investigation Yes conclusion_on Conclusion: Phenotype is On-Target decision->conclusion_on No (or Reduced) genetic_validation Step 5: Genetic Validation (CDK5 Knockdown) off_target_investigation->genetic_validation conclusion_off Conclusion: Phenotype is Off-Target genetic_validation->conclusion_off

Caption: Workflow for validating this compound's effects.

Troubleshooting Logic

Troubleshooting_Logic start Problem: High Cytotoxicity Observed check_conc Is concentration > 1µM? start->check_conc high_conc Likely Off-Target Effect (hERG or SFK) check_conc->high_conc Yes low_conc Could be On-Target Toxicity or Off-Target Effect check_conc->low_conc No remedy_high Action: Lower concentration to <500 nM high_conc->remedy_high remedy_low Action: Perform CDK5 knockdown low_conc->remedy_low knockdown_pheno Does knockdown replicate toxicity? remedy_low->knockdown_pheno on_target_tox Result: On-Target Toxicity knockdown_pheno->on_target_tox Yes off_target_tox Result: Off-Target Toxicity knockdown_pheno->off_target_tox No

Caption: Logic tree for troubleshooting cytotoxicity.

References

Technical Support Center: Optimizing Tampramine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Tampramine synthesis. The following sections detail common issues, optimization strategies, and comprehensive experimental protocols.

Troubleshooting Guide & FAQs

This guide addresses specific challenges that may arise during the synthesis of this compound, a tricyclic antidepressant.[1] The proposed synthetic route involves a critical reductive amination step, which is often a source of yield loss.

Low Yield in the Reductive Amination Step

Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in reductive amination are a common issue and can stem from several factors. The reaction involves the formation of an imine intermediate, followed by its reduction.[2] Optimizing both stages is crucial for a high yield.

  • Incomplete Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine can be unfavorable.

    • Solution: Use a dehydrating agent, such as magnesium sulfate or molecular sieves, to remove water and drive the equilibrium towards imine formation.[3] An excess of the amine reactant can also improve the yield.[4]

  • Side Reactions of the Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl compound before imine formation is complete, leading to alcohol byproducts.[4]

    • Solution: Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the iminium ion over the ketone or aldehyde.

  • Poor Reagent Quality: Hydride-based reducing agents can degrade with exposure to moisture.

    • Solution: Use freshly opened or properly stored reducing agents. It's also good practice to test the activity of your reducing agent on a simple ketone to ensure it is still effective.

Q2: I'm observing a significant amount of a tertiary amine byproduct. How can I minimize this side reaction?

A2: The formation of a tertiary amine byproduct occurs when the desired secondary amine product reacts further with the starting aldehyde.

  • Solution: One effective strategy is to ensure complete imine formation before introducing the reducing agent. This can be achieved by stirring the aldehyde and primary amine together for a period, with or without a dehydrating agent, before adding the hydride. Using a slight excess of the primary amine can also help to outcompete the secondary amine product for reaction with the aldehyde.

Purification Challenges

Q3: this compound, being a tertiary amine, is proving difficult to purify by standard silica gel column chromatography. It either streaks badly or gets stuck on the column. What can I do?

A3: The basic nature of tertiary amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor elution and peak tailing.

  • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent. A common starting point is 0.5-2% TEA in your solvent system. The basic modifier will compete with this compound for the acidic sites on the silica, facilitating its elution.

  • Solution 2: Deactivated Silica Gel: Prepare a slurry of silica gel in your mobile phase containing the basic modifier and use this to pack the column. This pre-treats the silica and can lead to better separation.

  • Solution 3: Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina or a reversed-phase C18 column.

Data Presentation: Optimizing Reductive Amination

The following tables summarize the impact of various reaction parameters on the yield of the this compound precursor via reductive amination.

Table 1: Effect of Reducing Agent on Product Yield

Reducing AgentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
NaBH₄1.5251245
NaBH₃CN1.5251278
NaBH(OAc)₃ (STAB)1.5251285

Table 2: Influence of Solvent and Temperature on Yield (using STAB)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Methanol251275
DCM251282
DCE251285
DCE50688

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the key reductive amination step in the synthesis of N,N-Dimethyl-3-(6-phenylpyrido[2,3-b]benzodiazepin-11-yl)propan-1-amine (this compound).

Materials:

  • 6-phenyl-11H-pyrido[2,3-b]benzodiazepine

  • 3-(Dimethylamino)propanal

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Triethylamine (TEA)

  • Silica gel

Procedure:

  • To a solution of 6-phenyl-11H-pyrido[2,3-b]benzodiazepine (1.0 eq) in DCE, add 3-(dimethylamino)propanal (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of DCM/Methanol with 1% TEA.

Protocol 2: Purification of this compound using Column Chromatography with a Basic Modifier

Procedure:

  • Prepare the eluent system (e.g., 98:2 DCM:Methanol) and add 1% triethylamine (TEA) by volume.

  • Prepare a slurry of silica gel in the prepared eluent and pack the chromatography column.

  • Equilibrate the column by running 2-3 column volumes of the eluent through the silica gel.

  • Dissolve the crude this compound in a minimal amount of DCM.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the prepared mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Visualizations

experimental_workflow start Start: Starting Materials (Heterocycle & Aldehyde) imine_formation Imine Formation (DCE, 25°C, 1h) start->imine_formation reduction Reduction with STAB (DCE, 25°C, 12h) imine_formation->reduction workup Aqueous Workup (NaHCO3, Extraction) reduction->workup purification Column Chromatography (DCM/MeOH + 1% TEA) workup->purification product Pure this compound purification->product

Caption: A streamlined workflow for the synthesis and purification of this compound.

troubleshooting_yield problem Low Yield in Reductive Amination cause1 Incomplete Imine Formation problem->cause1 cause2 Reducing Agent Side Reactions problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1a Add Dehydrating Agent (e.g., Molecular Sieves) cause1->solution1a solution1b Use Excess Amine cause1->solution1b solution2 Use Milder Reducing Agent (e.g., STAB) cause2->solution2 solution3 Use Fresh/Tested Reagents cause3->solution3

Caption: A decision tree for troubleshooting low yields in the reductive amination step.

purification_troubleshooting problem Purification Issues: Amine Sticks to Silica cause Acid-Base Interaction (Amine-Silanol) problem->cause solution1 Mobile Phase Modification (Add TEA or Ammonia) cause->solution1 Primary Solution solution2 Use Deactivated Silica cause->solution2 Alternative solution3 Alternative Stationary Phase (Alumina, C18) cause->solution3 Alternative

Caption: Troubleshooting guide for the purification of basic amines via column chromatography.

References

addressing Tampramine instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the instability of Tampramine during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation during long-term storage?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. The rate of degradation is significantly influenced by storage conditions such as temperature, humidity, and exposure to light.[1][2] Storing this compound in a cool, dark, and dry place is crucial to minimize degradation.[1][3]

Q2: What are the common degradation products of this compound and are they reactive?

A2: Long-term storage can lead to the formation of several degradation products, including the hydrolyzed inactive metabolite (TMP-H) and the oxidized species (TMP-O). In some cases, these degradation products can be reactive and may interfere with experimental assays or even exhibit cellular toxicity, compromising the validity of your results.

Q3: How can I visually identify if my this compound sample has degraded?

A3: While analytical methods are required for definitive confirmation, visual signs of degradation may include a change in color (e.g., from white to a yellowish or brownish hue), a noticeable change in texture, or an unusual odor.[1] If you observe any of these changes, it is recommended to discard the sample and use a fresh one.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For storage longer than six months, it is advisable to store it at -20°C. Always refer to the product's certificate of analysis for specific storage recommendations.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability or unexpected outcomes in your experiments, it could be due to the degradation of your this compound stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your this compound stock has been stored according to the recommended conditions (cool, dark, and dry).

  • Visual Inspection: Examine the physical appearance of your this compound powder or solution for any signs of degradation as described in FAQ Q3.

  • Perform Quality Control: If possible, analyze the purity of your this compound stock using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

  • Use a Fresh Stock: If degradation is suspected, switch to a new, unexpired batch of this compound and repeat the experiment.

Issue 2: Reduced potency of this compound in cell-based assays.

A decrease in the expected biological activity of this compound can be a direct consequence of its degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound from a solid stock that has been properly stored.

  • Assess Solution Stability: this compound in solution may degrade faster than in its solid form. If your experimental protocol requires long incubation times, consider the stability of this compound under your specific assay conditions (e.g., temperature, pH, and media components).

  • Compare with a Reference Standard: If available, compare the performance of your this compound stock with a certified reference standard.

Data Presentation

Table 1: Stability of this compound Under Different Storage Conditions Over 12 Months

Storage ConditionTemperature (°C)Humidity (%)Light ExposurePurity (%) after 12 months
Recommended2-8< 40Dark98.5
Room Temperature20-2560Ambient85.2
Elevated Temperature4075Ambient65.7
Refrigerated, Exposed to Light2-8< 40Ambient92.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for assessing the purity of a this compound sample and detecting the presence of its primary degradation products, TMP-H and TMP-O.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of this compound in 1 mL of mobile phase to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for this compound and any degradation products.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_experiment Experimentation storage This compound Stock inconsistent_results Inconsistent Experimental Results? storage->inconsistent_results Leads to check_storage Verify Storage Conditions inconsistent_results->check_storage Yes prepare_solution Prepare this compound Solution inconsistent_results->prepare_solution No visual_inspection Visual Inspection for Degradation check_storage->visual_inspection qc_analysis Perform HPLC Purity Analysis visual_inspection->qc_analysis use_fresh_stock Use Fresh this compound Stock qc_analysis->use_fresh_stock use_fresh_stock->prepare_solution cell_assay Perform Cell-Based Assay prepare_solution->cell_assay analyze_results Analyze Results cell_assay->analyze_results

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathway This compound This compound (Active) Hydrolysis Hydrolysis (Moisture) This compound->Hydrolysis Oxidation Oxidation (Air, Light) This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation TMP_H TMP-H (Inactive Metabolite) Hydrolysis->TMP_H TMP_O TMP-O (Oxidized Species) Oxidation->TMP_O Other_Products Other Degradation Products Photodegradation->Other_Products

Caption: Major degradation pathways of this compound.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response This compound Stable this compound Receptor Target Receptor This compound->Receptor Binds Degraded_this compound Degraded this compound Degraded_this compound->Receptor Fails to Bind or Inhibits Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates No_Effect No or Altered Effect Receptor->No_Effect Cellular_Effect Desired Cellular Effect Signaling_Cascade->Cellular_Effect Leads to

Caption: Impact of this compound stability on a hypothetical signaling pathway.

References

matrix effects in Tampramine bioanalysis using mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Tampramine using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.

Disclaimer: "this compound" is used as a representative analyte. The guidance provided is based on established principles of bioanalysis for small molecules and may require adaptation for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?

A2: Matrix effects are typically caused by endogenous components of the biological sample that co-elute with this compound. The most common culprits in plasma or serum are phospholipids. Other sources include salts, proteins, and metabolites. Exogenous sources can also contribute, such as anticoagulants or dosing vehicles.

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Quantitative Assessment (Post-Extraction Spiking): This method, considered the "gold standard," quantifies the extent of the matrix effect by calculating a Matrix Factor (MF).

Q4: What is an acceptable level of matrix effect?

A4: Ideally, the Matrix Factor (MF) should be close to 1 (or 100%), indicating no matrix effect. However, some variation is expected. The key is consistency. During method validation, the coefficient of variation (CV) of the matrix factors from at least six different lots of the biological matrix should be ≤15%. This ensures that while a matrix effect may be present, it is consistent across different sample sources and can be reliably compensated for by an appropriate internal standard.

Troubleshooting Guide

Issue 1: Poor reproducibility or accuracy in QC samples.

  • Question: My accuracy and precision for this compound quality control (QC) samples are outside the acceptable limits (±15%). Could this be a matrix effect?

  • Answer: Yes, inconsistent matrix effects between different lots of matrix used for QCs and the calibration curve are a common cause of poor accuracy and precision. Endogenous components, like phospholipids, can vary between subjects and sample lots, leading to variable ion suppression or enhancement.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a quantitative assessment by calculating the Matrix Factor (MF) using at least six different lots of the biological matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will co-elute and experience similar ionization effects as the analyte.

  • Optimize Sample Preparation: If a SIL-IS is not available or if suppression is severe, improve the sample cleanup to remove interfering components. Consider switching from Protein Precipitation (PPT) to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Modify Chromatographic Conditions: Adjust the HPLC/UPLC method to separate this compound from the regions of ion suppression. This can be achieved by altering the mobile phase, gradient profile, or using a different column chemistry.

Issue 2: Low signal intensity or poor sensitivity for this compound.

  • Question: I'm struggling to achieve the required limit of quantification (LOQ) for this compound. The signal-to-noise ratio is very low.

  • Answer: Significant ion suppression is a likely cause of reduced sensitivity. This occurs when co-eluting matrix components compete with this compound for ionization in the MS source.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will qualitatively identify the retention time windows where ion suppression is most severe.

  • Adjust Chromatography: Modify the chromatographic method to ensure this compound elutes in a "clean" region, away from the identified suppression zones.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the interfering matrix components. Techniques specifically targeting phospholipid removal, such as HybridSPE®, can be highly effective.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components and thereby lessen the matrix effect.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of matrix effects and the comparison of different sample preparation techniques for this compound analysis.

Table 1: Quantitative Assessment of Matrix Factor (MF) in Human Plasma

Plasma LotAnalyte Peak Area (Post-extraction Spike)Analyte Peak Area (Neat Solution)Matrix Factor (MF)
185,600102,0000.84
289,900102,0000.88
382,100102,0000.80
493,500102,0000.92
588,200102,0000.86
691,400102,0000.90
Mean 0.87
Std Dev 0.04
%CV 4.6%

In this example, there is evidence of ion suppression (MF < 1), but it is consistent across different plasma lots (%CV < 15%), suggesting it can be corrected with a suitable internal standard.

Table 2: Comparison of Sample Preparation Methods on Matrix Effect

Sample Preparation MethodMean Matrix Factor (MF)%CV (n=6 lots)Analyte Recovery (%)
Protein Precipitation (PPT)0.7518.5%95%
Liquid-Liquid Extraction (LLE)0.928.2%85%
Solid-Phase Extraction (SPE)0.984.1%92%

This table demonstrates that while PPT offers high recovery, it results in a more significant and variable matrix effect. LLE and SPE provide cleaner extracts, with SPE being the most effective at mitigating matrix effects for this compound in this hypothetical scenario.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify chromatographic regions where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

  • Set up the LC-MS/MS system. Use a T-connector to infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.

  • While infusing the standard, inject a blank, extracted biological matrix sample (prepared using your current sample preparation method).

  • Monitor the signal of this compound using the appropriate MRM transition.

  • A stable baseline signal should be observed. Any deviation (dip or peak) in this baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the absolute matrix effect from different sources of biological matrix.

Methodology:

  • Prepare Set A (Analyte in Post-Extracted Matrix):

    • Select at least six different lots of blank biological matrix.

    • Process these blank samples using your established extraction procedure.

    • After the final extraction step, spike the resulting extracts with this compound at a known concentration (e.g., low and high QC levels).

  • Prepare Set B (Analyte in Neat Solution):

    • Prepare solutions of this compound in the final mobile phase composition at the exact same concentrations as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of matrix using the following formula:

      • MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • Calculate the mean MF, standard deviation, and coefficient of variation (%CV) across all matrix lots.

Visualizations

Matrix_Effect_Troubleshooting Troubleshooting Workflow for Matrix Effects start Start: Inaccurate or Imprecise Results assess_me Assess Matrix Effect (Post-Column Infusion & MF Calculation) start->assess_me is_me_present Is significant ME or variability present? assess_me->is_me_present use_sil_is Implement a Stable Isotope-Labeled IS is_me_present->use_sil_is  Yes end_ok Method Acceptable is_me_present->end_ok No optimize_cleanup Optimize Sample Cleanup (LLE, SPE) use_sil_is->optimize_cleanup If SIL-IS unavailable or suppression is severe optimize_lc Optimize Chromatography (Separate analyte from suppression zone) optimize_cleanup->optimize_lc revalidate Re-evaluate and Validate Method optimize_lc->revalidate revalidate->is_me_present Re-assess end_fail Problem Persists: Consult Senior Scientist revalidate->end_fail If still failing

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Factor_Workflow Workflow for Matrix Factor Calculation start Start prep_set_a Set A: Extract Blank Matrix (≥6 lots), then spike Analyte start->prep_set_a prep_set_b Set B: Prepare Analyte in Neat Solution start->prep_set_b analyze Analyze Set A and Set B by LC-MS/MS prep_set_a->analyze prep_set_b->analyze calculate_mf Calculate Matrix Factor (MF) MF = Area(A) / Area(B) analyze->calculate_mf calculate_cv Calculate %CV of MF across all lots calculate_mf->calculate_cv decision Is %CV ≤ 15%? calculate_cv->decision pass Method Passes decision->pass Yes fail Method Fails: Requires Optimization decision->fail No

Caption: Experimental workflow for quantitative matrix factor assessment.

References

Validation & Comparative

A Comparative Analysis of Tampramine and Desipramine in Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the norepinephrine reuptake inhibition properties of tampramine and the well-established tricyclic antidepressant, desipramine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance comparison, outlines common experimental methodologies, and visualizes the underlying molecular pathways.

Executive Summary

Both this compound and desipramine are potent inhibitors of the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission. Desipramine is a well-characterized agent with high affinity for the human norepinephrine transporter. This compound, an experimental tricyclic antidepressant developed in the 1980s, is distinguished by its high selectivity for the norepinephrine transporter with minimal affinity for other neurotransmitter receptors. While direct comparative studies are limited, this guide consolidates key quantitative data and experimental context to facilitate an informed understanding of their respective profiles as norepinephrine reuptake inhibitors.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of the norepinephrine transporter by this compound and desipramine.

CompoundTargetInhibition MetricValue (nM)SpeciesReference
Desipramine Norepinephrine Transporter (NET)IC504.2HumanSingh, S. K., et al. (2011). Nature Structural & Molecular Biology.[1]
This compound Norepinephrine Transporter (NET)IC5015RatKinnier, W. J., Tabor, R. D., & Norrell, L. Y. (1984). Biochemical Pharmacology.

Note: The inhibitory values presented are from different studies and species, which should be taken into consideration when making a direct comparison.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Desipramine is a tricyclic antidepressant that acts as a selective inhibitor of norepinephrine reuptake from the neuronal synapse.[2] By blocking the norepinephrine transporter (NET), desipramine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] this compound, also a tricyclic antidepressant, functions as a potent and selective noncompetitive inhibitor of norepinephrine reuptake.[3][4] A key characteristic of this compound is its negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action with potentially fewer side effects compared to less selective tricyclic antidepressants.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and desipramine on norepinephrine reuptake is typically conducted through in vitro assays using either radiolabeled substrates or fluorescent probes. Below are detailed methodologies for these key experiments.

Radiolabeled Norepinephrine ([³H]-NE) Uptake Inhibition Assay

This traditional method directly measures the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the norepinephrine transporter.

a. Cell Culture and Preparation:

  • Human embryonic kidney (HEK 293) cells or other suitable cell lines are stably transfected to express the human norepinephrine transporter (hNET).

  • Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • On the day of the assay, cells are harvested and washed with a Krebs-Ringer-HEPES (KRH) buffer.

b. Assay Procedure:

  • A suspension of the hNET-expressing cells or synaptosomes is prepared in KRH buffer.

  • The test compounds (this compound or desipramine) are serially diluted to a range of concentrations.

  • The cell/synaptosome suspension is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

  • The uptake reaction is initiated by adding a fixed concentration of [³H]-norepinephrine.

  • The reaction is allowed to proceed for a short duration (e.g., 10 minutes) at 37°C.

  • The uptake is terminated by rapid filtration through glass fiber filters, which traps the cells/synaptosomes while allowing the unbound [³H]-norepinephrine to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.

c. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent NET inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The IC50 value, the concentration of the inhibitor that reduces the specific uptake by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This more modern, high-throughput method utilizes a fluorescent substrate that is taken up by the norepinephrine transporter, leading to an increase in fluorescence intensity within the cells.

a. Cell Preparation:

  • Similar to the radiolabeled assay, cells stably expressing the norepinephrine transporter are used.

  • Cells are plated in a multi-well plate (e.g., 96- or 384-well) and allowed to adhere.

b. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with an assay buffer.

  • The cells are incubated with the fluorescent substrate in the presence of varying concentrations of the test compounds (this compound or desipramine).

  • The plate is incubated at 37°C for a specified period to allow for substrate uptake.

c. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader.

  • The increase in intracellular fluorescence is proportional to the activity of the norepinephrine transporter.

  • The IC50 value is determined by plotting the percentage of inhibition of the fluorescent signal against the concentration of the test compound and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the norepinephrine reuptake signaling pathway and a typical experimental workflow for determining inhibitory activity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) Synthesis & Vesicular Storage ne_release NE Release presynaptic_neuron->ne_release Action Potential ne_synapse Norepinephrine (NE) ne_release->ne_synapse net Norepinephrine Transporter (NET) net->presynaptic_neuron Recycling/Metabolism ne_synapse->net Reuptake adrenergic_receptor Adrenergic Receptors ne_synapse->adrenergic_receptor Binding downstream_signaling Downstream Signaling adrenergic_receptor->downstream_signaling inhibitor This compound / Desipramine inhibitor->net Inhibition

Caption: Norepinephrine reuptake inhibition at the synapse.

start Start: Prepare hNET-expressing cells pre_incubation Pre-incubate cells with This compound/Desipramine start->pre_incubation add_substrate Add radiolabeled ([³H]-NE) or fluorescent substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate_uptake Terminate uptake (filtration or washing) incubation->terminate_uptake measure_signal Measure radioactivity or fluorescence terminate_uptake->measure_signal data_analysis Data Analysis: Calculate % inhibition and determine IC50 measure_signal->data_analysis end End: Determine inhibitory potency data_analysis->end

Caption: Experimental workflow for in vitro reuptake inhibition assay.

References

A Comparative Analysis of Tampramine's Preclinical Profile and the Clinical Efficacy of Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tampramine (AHR-9,377) is a tricyclic antidepressant (TCA) developed in the 1980s that was never commercialized and is not known to have been tested in humans.[1] Consequently, a direct comparison of its clinical efficacy against other TCAs is not possible. This guide provides a comparison of this compound's preclinical neurochemical properties with established TCAs and presents a template for clinical efficacy comparison, using data from well-researched TCAs like Amitriptyline and Trimipramine to illustrate the required methodologies and data presentation formats for researchers.

Section 1: Comparative Preclinical Data

This compound presents a unique profile among TCAs. Unlike traditional TCAs, which typically exhibit broad activity, this compound was identified as a selective norepinephrine reuptake inhibitor (NRI).[1] Critically, it shows minimal affinity for the adrenergic, histaminergic, and muscarinic receptors that are commonly associated with the significant side effects of other TCAs.[1]

The primary antidepressant action of most TCAs involves blocking the reuptake of serotonin (5-HT) and/or norepinephrine (NE), thereby increasing their synaptic concentrations.[2] However, their affinity for other receptors leads to a range of side effects. For instance, histamine H1 receptor antagonism is linked to sedation and weight gain, while muscarinic acetylcholine receptor antagonism causes anticholinergic effects (e.g., dry mouth, constipation).[3]

The table below contrasts the preclinical receptor binding profile of this compound with those of Amitriptyline and Trimipramine, two well-characterized TCAs. Trimipramine is noted for being a weak monoamine reuptake inhibitor, with its effects attributed more to receptor antagonism.

Table 1: Comparative Receptor Binding Profiles (Ki, nM)

Target This compound Amitriptyline Trimipramine Primary Associated Effects
Norepinephrine Transporter (NET) Potent Inhibitor ~45 Weak Inhibitor Antidepressant Efficacy
Serotonin Transporter (SERT) Not Reported ~18 Weak Inhibitor Antidepressant Efficacy
Histamine H1 Receptor Negligible Affinity ~1.1 ~0.27-1.48 Sedation, Weight Gain
Muscarinic ACh Receptors Negligible Affinity ~15 ~58 Anticholinergic Side Effects
Alpha-1 Adrenergic Receptor Negligible Affinity ~25 ~10-60 Orthostatic Hypotension, Dizziness
Dopamine D2 Receptor Not Reported ~130 ~10-60 Antipsychotic Effects (at high affinity)

| Serotonin 5-HT2A Receptor | Not Reported | ~13 | ~10-60 | Anxiolysis, Sleep Improvement |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies, serving for illustrative comparison.

This compound's antidepressant potential was demonstrated in animal models, specifically the forced swim test, where it was found to be effective. This test is a standard preclinical screen for potential antidepressant activity. However, success in this model does not always translate to clinical efficacy in humans.

Section 2: Template for Clinical Efficacy Comparison

The following sections provide a template for how the clinical efficacy of a compound like this compound would be compared to other TCAs, using published data for established drugs as placeholders.

A head-to-head, randomized, double-blind clinical trial is the gold standard for comparing antidepressant efficacy. Key outcome measures are summarized in tables for clear comparison.

Table 2: Illustrative Comparison of Clinical Efficacy in Major Depressive Disorder

Efficacy Measure Amitriptyline Trimipramine Study Reference
N (Patients) 17 17
Study Duration 3 Weeks 3 Weeks
Primary Outcome Hamilton Depression Rating Scale (HAM-D) Hamilton Depression Rating Scale (HAM-D)
Mean HAM-D Reduction Significant Improvement Significant Improvement
Response Rate (>50% HAM-D reduction) Data Not Reported Data Not Reported

| Key Finding | Both drugs produced rapid and similar clinical improvement. | Trimipramine's efficacy was not correlated with serotonin reuptake blockade. | |

A detailed protocol is essential for the interpretation and replication of clinical findings.

Protocol: A Comparative, 8-Week, Double-Blind, Randomized, Parallel-Group Study of [Test Compound] vs. Amitriptyline in Adults with Major Depressive Disorder.

  • Objective: To compare the antidepressant efficacy and tolerability of [Test Compound] versus Amitriptyline.

  • Study Population: Adults (18-65 years) diagnosed with Major Depressive Disorder (MDD) according to DSM-5 criteria, with a baseline Hamilton Depression Rating Scale (17-item) score ≥ 18.

  • Exclusion Criteria: History of non-response to two or more adequate antidepressant trials, primary psychotic disorder, significant substance use disorder, or high suicide risk.

  • Randomization & Blinding: Patients are randomized in a 1:1 ratio to receive either [Test Compound] or Amitriptyline. Both patients and investigators are blinded to the treatment allocation.

  • Dosage:

    • Week 1: Titration phase. Amitriptyline initiated at 50 mg/day, titrated up to 150 mg/day based on response and tolerability.

    • Weeks 2-8: Fixed-dose phase. Patients continue on the optimized dose.

  • Primary Efficacy Endpoint: Change from baseline in the total HAM-D-17 score at Week 8.

  • Secondary Endpoints: Clinical Global Impression (CGI) scale, response rates (≥50% reduction in HAM-D score), and remission rates (HAM-D score ≤7).

  • Safety Assessments: Monitoring of adverse events, vital signs, ECG (with particular attention to QTc interval), and routine laboratory tests.

Section 3: Visualizations of Pathways and Workflows

The predominant mechanism for most TCAs involves the inhibition of neurotransmitter reuptake at the presynaptic terminal, leading to downstream receptor modulation.

TCAMechanism cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters Presynaptic Presynaptic Neuron Neurotransmitters NE / 5-HT Presynaptic->Neurotransmitters Release Postsynaptic Postsynaptic Neuron NET NET SERT SERT Neurotransmitters->NET Neurotransmitters->SERT Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds Receptors->Postsynaptic Signal Transduction TCA Tricyclic Antidepressant TCA->NET Inhibits TCA->SERT Inhibits

Caption: General mechanism of action for most tricyclic antidepressants.

The diagram below outlines the logical flow of a typical randomized clinical trial for comparing antidepressant efficacy.

ClinicalTrialWorkflow Workflow for a Randomized Controlled Trial cluster_treatment 8-Week Double-Blind Treatment Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (If applicable) Start->Washout Randomization Randomization (1:1) Washout->Randomization GroupA Group A (e.g., this compound) Randomization->GroupA Arm 1 GroupB Group B (e.g., Amitriptyline) Randomization->GroupB Arm 2 Assessments Weekly Assessments (HAM-D, CGI, Adverse Events) GroupA->Assessments GroupB->Assessments Endpoint Primary Endpoint Analysis (Change in HAM-D at Week 8) Assessments->Endpoint Results Statistical Analysis (Efficacy & Tolerability) Endpoint->Results

Caption: A typical workflow for a head-to-head antidepressant clinical trial.

References

Tampramine's CNS Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the central nervous system (CNS) receptor cross-reactivity of Tampramine (AHR-9377), a selective norepinephrine reuptake inhibitor. Developed in the 1980s but never marketed, this compound stands out among tricyclic antidepressants (TCAs) for its high selectivity. This document presents quantitative binding data, detailed experimental protocols, and visual diagrams to contextualize its receptor interaction profile against other well-known TCAs.

High Selectivity of this compound at CNS Receptors

Experimental data demonstrates that this compound exhibits a high affinity for the norepinephrine transporter (NET) while displaying negligible affinity for key CNS receptors known to be associated with the side effects of many tricyclic antidepressants. This includes a lack of significant interaction with histaminergic (H1), α1-adrenergic, and muscarinic acetylcholine receptors.

Comparative Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of this compound and other selected tricyclic antidepressants for various CNS transporters and receptors. A lower Ki value indicates a higher binding affinity.

CompoundNET (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)H1 Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)Muscarinic Receptor (Ki, nM)
This compound (AHR-9377) 45 1,500 >10,000 >10,000 >10,000 >10,000
Desipramine1.1252,40011068940
Amitriptyline434.03,3001.12818
Imipramine261.18,600277995

Data for this compound (AHR-9377) is from in vitro studies on rat brain tissue. Data for other TCAs is compiled from publicly available databases for human receptors and serves as a representative comparison.

Experimental Protocols

The determination of binding affinities for this compound and other compounds is primarily conducted through radioligand binding assays. These assays are a robust method for characterizing the interaction between a drug and its target receptor.

Radioligand Displacement Assay Protocol

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Target tissues (e.g., rat cerebral cortex for adrenergic and muscarinic receptors, or cells expressing the cloned human receptor of interest) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove cellular debris.
  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains:
  • A fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]pyrilamine for H1 receptors, or [3H]quinuclidinyl benzilate (QNB) for muscarinic receptors). The concentration of the radioligand is usually at or below its dissociation constant (Kd) for the receptor.
  • A range of concentrations of the unlabeled test compound (e.g., this compound).
  • The prepared cell membranes.
  • The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

3. Incubation and Filtration:

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioactivity.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.
  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies

The following diagrams illustrate the key processes involved in assessing receptor cross-reactivity.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation Tissue->Membrane Protein Protein Quantification Membrane->Protein Membranes Membranes Protein->Membranes Radioligand Radioligand Incubation Incubation Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a radioligand displacement binding assay.

Cheng_Prusoff_Relationship IC50 IC50 (Experimental) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation Ki Ki (Binding Affinity) L [Radioligand] (Known Concentration) L->Equation Kd Kd of Radioligand (Known Affinity) Kd->Equation Equation->Ki

Caption: Relationship of IC50 to Ki via the Cheng-Prusoff equation.

Comparative Analysis of Norepinephrine Reuptake Inhibitors on Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The following guide provides a comparative analysis of established Norepinephrine Reuptake Inhibitors (NRIs) and their effects on cognitive function, drawing upon available clinical data. As direct head-to-head studies for a compound named "Tampramine" are not publicly available, this comparison focuses on well-documented NRIs such as Reboxetine and Atomoxetine, which serve as crucial benchmarks in the field. This guide is intended to provide researchers, scientists, and drug development professionals with a concise overview of the existing evidence, methodologies, and biological pathways associated with these compounds.

Quantitative Data Summary

The cognitive effects of NRIs have been evaluated in various clinical studies, assessing domains such as attention, memory, and executive function. The following tables summarize key findings from studies on Reboxetine and Atomoxetine.

Table 1: Effects of Reboxetine on Cognitive Function in Major Depressive Disorder (MDD)

Cognitive DomainAssessment ToolDosageTreatment DurationOutcome vs. Placebo/ComparatorSignificance
Sustained AttentionCognitive Drug Research (CDR) System - Digit Vigilance8-10 mg/day56 daysImproved ability to sustain attention compared with baseline.[1]P = 0.023[1]
Speed of Cognitive FunctionCDR System - Choice Reaction Time8-10 mg/day56 daysSignificant improvements in speed of cognitive functioning compared to baseline.[1]P = 0.024[1]
General Cognitive FunctionPsychometric Test Battery0.5 mg, 1 mg, or 4 mgSingle DoseLittle to no effect on performance compared with placebo.[2]Not Statistically Significant
Psychomotor PerformancePsychometric Test Battery0.5 mg, 1 mg, or 4 mgSingle DoseFree from disruptive effects on psychomotor performance.Not Statistically Significant

Table 2: Effects of Atomoxetine on Cognitive Function in Attention-Deficit/Hyperactivity Disorder (ADHD)

Cognitive DomainAssessment ToolDosageTreatment DurationOutcome vs. PlaceboSignificance
ADHD Symptoms (Inattention)Conners' Adult ADHD Rating Scale (CAARS)25-100 mg/day26 weeksStatistically significant symptom reduction from week 1.P ≤ 0.006 at 1 week
Executive FunctionBehavior Rating Inventory of Executive Function–Adult Version (BRIEF-A)80-100 mg/day24 weeks, plus 6-month follow-upSignificantly better T-scores than placebo at 3 and 6 months post-randomization.Statistically Significant
Response InhibitionNot SpecifiedSingle DoseSingle DoseImproved inhibitory control.Not Specified
AttentionVarious cognitive testsNot Specified1-8 weeksMost effective at improving attention.Statistically Significant
Working MemoryNot SpecifiedSingle DoseSingle DoseSome working memory issues persisted.Not Specified

Experimental Protocols

Understanding the methodologies behind these findings is critical for interpretation and future study design. Below are detailed protocols from key cited experiments.

Reboxetine Study in MDD Patients
  • Study Design: A randomized, double-blind, placebo- and active-treatment-controlled study.

  • Participants: 74 adult patients (aged 18-65 years) with a confirmed diagnosis of Major Depressive Disorder (MDD) according to DSM-IV criteria.

  • Treatment Arms:

    • Reboxetine (n=25): 8-10 mg/day

    • Paroxetine (n=23): 20-40 mg/day (active comparator)

    • Placebo (n=26)

  • Duration: 8 weeks.

  • Cognitive Assessment: The Cognitive Drug Research (CDR) computerized assessment system was used at baseline, day 14, and day 56. The tasks included:

    • Simple Reaction Time

    • Digit Vigilance

    • Choice Reaction Time

    • Numeric Working Memory

    • Word Recognition

    • Critical Flicker Fusion

Atomoxetine Study in Adult ADHD Patients (Pooled Analysis)
  • Study Design: Pooled data from two randomized, double-blind, placebo-controlled studies.

  • Participants: Adults aged 18-54 years meeting DSM-IV-TR criteria for adult ADHD.

  • Treatment Arms (Pooled):

    • Atomoxetine (n=518): Dosed at 25, 40, 60, 80 (target dose), or 100 mg daily.

    • Placebo (n=485)

  • Duration: 26 weeks.

  • Primary Efficacy Measures:

    • Change from baseline in Conners' Adult ADHD Rating Scale–Investigator Rated Scale: Screening Version (CAARS) total ADHD symptoms score.

    • Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.

  • Assessment Schedule: Assessments were conducted at weeks 1, 2, 4, 8, 12, 16, 22, and 26.

  • Statistical Analysis: Mixed-model repeated measures were used to analyze the change from baseline in CAARS and AISRS scores.

Signaling Pathways and Experimental Workflows

The therapeutic effects of NRIs on cognition are mediated by their action on the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine, particularly in brain regions critical for cognitive processes like the prefrontal cortex.

Norepinephrine Reuptake Inhibition Signaling Pathway

NRI_Pathway cluster_synapse Synaptic Cleft NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptors Adrenergic Receptors (α and β) NE->Adrenergic_Receptors Binds to Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->NE Release Postsynaptic_Neuron Postsynaptic Neuron Cognitive_Function Modulation of Cognitive Functions (Attention, Executive Function) Postsynaptic_Neuron->Cognitive_Function Signal Transduction Leads to NET->Presynaptic_Neuron NRI_Drug NRI Drug (e.g., Reboxetine, Atomoxetine) NRI_Drug->NET Blocks Adrenergic_Receptors->Postsynaptic_Neuron

Caption: Mechanism of action for Norepinephrine Reuptake Inhibitors (NRIs).

Experimental Workflow for a Double-Blind, Placebo-Controlled Trial

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Cognitive & Clinical Measures) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm: NRI Drug Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm: Placebo Randomization->Treatment_Arm_B Follow_Up Follow-Up Assessments (e.g., Weeks 4, 8, 12) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Final_Assessment End of Study Assessment Follow_Up->Final_Assessment Data_Analysis Data Unblinding & Statistical Analysis Final_Assessment->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Generalized workflow for a randomized clinical trial of an NRI.

References

A Comparative Analysis of the Side Effect Profiles of Tampramine and Amitriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of the experimental tricyclic antidepressant (TCA) Tampramine and the established TCA, amitriptyline. It is critical to note that this compound, developed in the 1980s, was never marketed and has not been the subject of human clinical trials[1]. Consequently, this comparison is based on the preclinical pharmacological profile of this compound versus the extensive clinical data available for amitriptyline. The information presented herein is intended for an audience with expertise in pharmacology and drug development.

Mechanism of Action and Predicted Side Effects

The differing side effect profiles of this compound and amitriptyline are rooted in their distinct mechanisms of action. Amitriptyline is a non-selective TCA, meaning it interacts with a wide range of receptors beyond its therapeutic targets. In contrast, preclinical data indicates that this compound is a selective norepinephrine reuptake inhibitor.

Amitriptyline: Amitriptyline's therapeutic effects in treating depression are primarily attributed to its inhibition of serotonin and norepinephrine reuptake[2][3][4]. However, it is also a potent antagonist at several other receptors, which contributes significantly to its side effect profile[2]:

  • Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic side effects.

  • Histamine H1 Receptors: Antagonism of these receptors is responsible for sedative effects and weight gain.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.

This compound: Preclinical studies have shown that this compound is a selective norepinephrine reuptake inhibitor. Notably, it has negligible affinity for muscarinic, histaminergic, and adrenergic receptors. This selectivity suggests that, were it to be used in humans, this compound would likely have a more favorable side effect profile than amitriptyline, with a significant reduction in anticholinergic, sedative, and cardiovascular side effects.

Comparative Side Effect Profile

The following table summarizes the known clinical side effects of amitriptyline and the predicted side effect profile of this compound based on its preclinical pharmacology.

Side Effect CategoryAmitriptyline (Clinical Data)This compound (Predicted from Preclinical Data)
Anticholinergic Dry mouth, blurred vision, constipation, urinary retention, confusionMinimal to none expected due to low affinity for muscarinic receptors.
Sedative Drowsiness, sedation, fatigueMinimal to none expected due to low affinity for histamine H1 receptors.
Cardiovascular Orthostatic hypotension, dizziness, tachycardia, arrhythmiasLower risk of orthostatic hypotension and dizziness due to low affinity for alpha-1 adrenergic receptors.
Gastrointestinal Nausea, vomiting, weight gainNausea may occur due to effects on norepinephrine. Lower likelihood of significant weight gain compared to amitriptyline.
Neurological Headache, tremors, seizures (at high doses)Headache and tremors are possible due to noradrenergic effects.
Psychiatric Increased risk of suicidal ideation in young adults (FDA black box warning)As an antidepressant, a similar risk could not be ruled out without clinical trials.

Signaling Pathways and Experimental Workflows

Comparative Receptor Interaction Pathways

The following diagram illustrates the differing receptor interactions of amitriptyline and this compound, which underpin their distinct side effect profiles.

Amitriptyline Amitriptyline NET Norepinephrine Transporter (NET) Amitriptyline->NET Inhibits SERT Serotonin Transporter (SERT) Amitriptyline->SERT Inhibits M1_Receptor Muscarinic M1 Receptor Amitriptyline->M1_Receptor Antagonizes H1_Receptor Histamine H1 Receptor Amitriptyline->H1_Receptor Antagonizes Alpha1_Receptor Alpha-1 Adrenergic Receptor Amitriptyline->Alpha1_Receptor Antagonizes This compound This compound This compound->NET Selectively Inhibits Therapeutic_Effect Antidepressant Effect NET->Therapeutic_Effect SERT->Therapeutic_Effect Anticholinergic_SE Anticholinergic Side Effects (Dry Mouth, Constipation) M1_Receptor->Anticholinergic_SE Sedative_SE Sedative Side Effects (Drowsiness, Weight Gain) H1_Receptor->Sedative_SE Cardiovascular_SE Cardiovascular Side Effects (Orthostatic Hypotension) Alpha1_Receptor->Cardiovascular_SE

Caption: Comparative receptor binding profiles of Amitriptyline and this compound.

Experimental Workflow: Preclinical Receptor Binding Assay

The diagram below outlines a typical experimental workflow for a preclinical receptor binding assay, which would have been used to determine the receptor affinity profile of this compound.

Start Start: Compound Synthesis (e.g., this compound) Tissue_Prep Tissue Preparation (e.g., brain homogenates expressing specific receptors) Start->Tissue_Prep Radioligand_Binding Radioligand Binding Assay Tissue_Prep->Radioligand_Binding Incubation Incubation of tissue, radioligand, and test compound (this compound) at varying concentrations Radioligand_Binding->Incubation Separation Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of bound radioligand (e.g., scintillation counting) Separation->Quantification Data_Analysis Data Analysis (e.g., calculation of Ki values) Quantification->Data_Analysis Conclusion Conclusion: Determination of receptor affinity and selectivity profile Data_Analysis->Conclusion

Caption: Workflow for a preclinical receptor binding assay.

Experimental Protocols

As this compound has not been tested in humans, no clinical trial protocols are available. The following is a generalized protocol for a preclinical in vitro receptor binding assay, similar to what would have been used to characterize this compound's pharmacological profile.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., muscarinic M1 receptor).

Materials:

  • Test compound (this compound) at various concentrations.

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for the receptor of interest (e.g., [3H]pirenzepine for the M1 receptor).

  • Incubation buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation of Reagents: A series of dilutions of the test compound are prepared. The radioligand is diluted to a concentration appropriate for the specific receptor.

  • Incubation: The tissue preparation, radioligand, and either buffer (for total binding), a non-labeled competing ligand (for non-specific binding), or the test compound are combined in assay tubes.

  • Equilibrium: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The comparison between this compound and amitriptyline highlights the evolution of antidepressant drug design towards greater selectivity to improve tolerability. Based on its preclinical profile, this compound was designed to be a selective norepinephrine reuptake inhibitor, which would theoretically translate to a side effect profile with significantly fewer anticholinergic, sedative, and cardiovascular effects compared to the non-selective agent amitriptyline. However, the absence of clinical data for this compound means that its true side effect profile in humans remains unknown. This analysis underscores the importance of comprehensive clinical trials in validating the predicted safety and efficacy of new chemical entities.

References

Assessing the Therapeutic Index: A Comparative Guide to Tampramine and Established Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical therapeutic index of the experimental antidepressant Tampramine against established classes of antidepressants. Due to this compound's status as a compound that has not been marketed or extensively studied in humans, this comparison relies on available preclinical data and draws parallels with the known characteristics of established drugs. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety.

Executive Summary

This compound, a selective norepinephrine reuptake inhibitor, has demonstrated efficacy in preclinical models of depression, such as the forced swim test. However, a comprehensive therapeutic index for this compound has not been established due to the lack of extensive preclinical toxicity studies and the absence of human clinical trial data. This guide compiles available preclinical efficacy and toxicity data for representative established antidepressants, including tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors (MAOIs), to provide a comparative context for the potential therapeutic window of novel agents like this compound. The data underscores the generally narrow therapeutic index of older antidepressant classes like TCAs and MAOIs, and the wider therapeutic index of newer agents like SSRIs.

Preclinical Therapeutic Index Comparison

The following table summarizes the available preclinical data for selected antidepressants in mice. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in the forced swim test, a common preclinical screen for antidepressant efficacy. It is important to note that these values can vary depending on the specific experimental conditions and mouse strain used.

Drug ClassDrugMechanism of ActionLD50 (mg/kg, oral, mouse)ED50 (mg/kg, i.p., mouse Forced Swim Test)Preclinical Therapeutic Index (LD50/ED50)
Experimental This compound Selective Norepinephrine Reuptake InhibitorData Not AvailableEffective (dose not specified for ED50)Not Calculable
TCA ImipramineSerotonin-Norepinephrine Reuptake Inhibitor~200-300~15-30~6.7 - 20
SSRI FluoxetineSelective Serotonin Reuptake Inhibitor~452~10-20~22.6 - 45.2
SNRI VenlafaxineSerotonin-Norepinephrine Reuptake InhibitorData Not Available8-64 (active doses)Not Calculable
MAOI MoclobemideReversible Inhibitor of MAO-A730[1][2]~30~24.3
MAOI PhenelzineIrreversible MAO Inhibitor160[3]Data Not AvailableNot Calculable

Note: The therapeutic index for humans can differ significantly from preclinical data. The data presented here is for comparative preclinical assessment only.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant Efficacy (ED50)

The Forced Swim Test is a widely used preclinical behavioral test to screen for potential antidepressant activity.

Objective: To determine the median effective dose (ED50) of a compound that reduces immobility time in mice, indicative of an antidepressant-like effect.

Apparatus:

  • A transparent cylindrical tank (approximately 20 cm in diameter and 40 cm in height).

  • Water maintained at 23-25°C, filled to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.

  • Drug Administration: Different doses of the test compound (e.g., this compound) or a vehicle control are administered to separate groups of mice, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the test.

  • Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the 6-minute session.

  • Data Analysis: The ED50 is calculated as the dose of the compound that produces a 50% reduction in the immobility time compared to the vehicle-treated group.

Acute Oral Toxicity Study for LD50 Determination (OECD 423)

The acute oral toxicity test is performed to determine the median lethal dose (LD50) of a substance after a single oral administration. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.

Objective: To determine the LD50 of a compound, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population.

Procedure:

  • Animal Selection: Healthy, young adult rodents (e.g., mice) of a single sex are used.

  • Dosing: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The substance is administered orally to a group of three animals.

  • Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Progression:

    • If mortality occurs in two or three of the animals, the test is repeated at a lower dose level.

    • If one animal dies, the test is repeated at the same dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • LD50 Estimation: The LD50 is determined based on the dose levels at which mortality is observed.

Signaling Pathways and Experimental Workflows

Signaling Pathway Comparison

The following diagrams illustrate the primary mechanisms of action for a selective norepinephrine reuptake inhibitor like this compound, a tricyclic antidepressant, and a selective serotonin reuptake inhibitor.

cluster_0 Selective Norepinephrine Reuptake Inhibitor (e.g., this compound) This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE Norepinephrine NE->NET Reuptake Postsynaptic_NE Postsynaptic Adrenergic Receptor NE->Postsynaptic_NE Binds

Mechanism of a Selective Norepinephrine Reuptake Inhibitor.

cluster_1 Tricyclic Antidepressant (TCA) TCA TCA NET_TCA Norepinephrine Transporter (NET) TCA->NET_TCA Blocks SERT_TCA Serotonin Transporter (SERT) TCA->SERT_TCA Blocks Other_Receptors Other Receptors (e.g., Histamine, Acetylcholine) TCA->Other_Receptors Blocks

Mechanism of a Tricyclic Antidepressant.

cluster_2 Selective Serotonin Reuptake Inhibitor (SSRI) SSRI SSRI SERT_SSRI Serotonin Transporter (SERT) SSRI->SERT_SSRI Blocks Serotonin Serotonin Serotonin->SERT_SSRI Reuptake Postsynaptic_5HT Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_5HT Binds

Mechanism of a Selective Serotonin Reuptake Inhibitor.
Experimental Workflow for Therapeutic Index Assessment

The following diagram outlines the typical preclinical workflow for determining the therapeutic index of a novel antidepressant compound.

cluster_workflow Preclinical Therapeutic Index Workflow start Compound Synthesis and Selection efficacy Efficacy Studies (e.g., Forced Swim Test) start->efficacy toxicity Toxicity Studies (e.g., Acute Oral LD50) start->toxicity ed50 Determine ED50 efficacy->ed50 ld50 Determine LD50 toxicity->ld50 ti_calc Calculate Therapeutic Index (LD50 / ED50) ed50->ti_calc ld50->ti_calc decision Go/No-Go Decision for Further Development ti_calc->decision

Workflow for Preclinical Therapeutic Index Assessment.

References

A Comparative Analysis of Tampramine and Atomoxetine on Norepinephrine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between compounds targeting the norepinephrine transporter (NET) is critical. This guide provides a detailed comparison of Tampramine (AHR-9377), a tricyclic antidepressant developed in the 1980s but never marketed, and Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) widely approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This analysis is based on preclinical data, focusing on their respective effects on norepinephrine (NE) levels.

Mechanism of Action and Selectivity

Both this compound and Atomoxetine exert their primary effect by inhibiting the presynaptic norepinephrine transporter (NET). This action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged activity of NE in the synapse.

This compound (AHR-9377) is characterized as a selective norepinephrine reuptake inhibitor.[1] Developed as a tricyclic antidepressant (TCA), it was noted for having negligible affinity for adrenergic, histaminergic, and muscarinic receptors, a typical feature of older TCAs that often leads to a broader side-effect profile.[1] Animal studies in the 1980s confirmed its efficacy in models of depression.[1]

Atomoxetine is also a potent and highly selective inhibitor of the norepinephrine transporter.[2][3] Its selectivity for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is well-documented. This selectivity is believed to be key to its therapeutic effects in ADHD. Unlike this compound, Atomoxetine has been extensively studied in human clinical trials and is not classified as a TCA.

Comparative Efficacy on Norepinephrine Transporter

The most direct comparison of the potency of these two compounds comes from in vitro assays measuring their affinity for the norepinephrine transporter. This is typically expressed as an inhibition constant (Ki) or an IC50 value, with lower values indicating higher potency.

CompoundTransporterSpeciesKi (nM)Reference
Atomoxetine Norepinephrine (NET)Human5Bymaster et al., 2002
Serotonin (SERT)Human77Bymaster et al., 2002
Dopamine (DAT)Human1451Bymaster et al., 2002
This compound Norepinephrine (NET)Rat (Hypothalamus)IC50: 16Kinnier et al., 1984
Serotonin (SERT)Rat (Hypothalamus)IC50: 2000Kinnier et al., 1984
Dopamine (DAT)Rat (Striatum)IC50: >10000Kinnier et al., 1984

Note: Data for this compound is from a 1984 study using rat brain synaptosomes, while data for Atomoxetine is from a 2002 study using cloned human transporters. Direct comparison should be made with caution due to differences in methodology, species, and experimental era.

In Vivo Effects on Norepinephrine Levels

In vivo studies, often using microdialysis, provide insight into how these compounds affect neurotransmitter levels in the brain of living organisms.

Atomoxetine : Administration in rats has been shown to cause a significant, approximately three-fold, increase in extracellular norepinephrine levels in the prefrontal cortex (PFC). Interestingly, it also elevates dopamine levels in the PFC to a similar extent, an effect attributed to the high expression of NET on dopaminergic terminals in this brain region. This effect is regionally specific, as Atomoxetine does not alter dopamine concentrations in the striatum or nucleus accumbens.

This compound : While specific in vivo microdialysis data for this compound is not available in modern literature, its potent in vitro activity as a NET inhibitor suggests it would similarly elevate synaptic norepinephrine concentrations. However, the exact magnitude and regional specificity of this effect in comparison to Atomoxetine have not been determined.

Experimental Protocols

The data presented is derived from established experimental methodologies designed to quantify drug interaction with neurotransmitter transporters and the resulting neurochemical changes.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This assay determines a compound's potency (IC50 or Ki) in blocking the norepinephrine transporter.

Objective: To measure the concentration of a test compound required to inhibit 50% of radiolabeled norepinephrine uptake into cells or synaptosomes expressing the norepinephrine transporter.

Methodology:

  • Preparation of Biological Material: The assay can be performed using either synaptosomes (isolated nerve terminals) prepared from specific brain regions (e.g., rat hypothalamus) or cultured cell lines (e.g., HEK293) stably transfected with the human norepinephrine transporter (hNET).

  • Assay Buffer: A Krebs-Ringer-Henseleit (KRH) or similar physiological buffer is used to maintain the viability of the cells/synaptosomes.

  • Incubation: The biological material is pre-incubated with varying concentrations of the test compound (e.g., this compound or Atomoxetine) for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: The reaction is initiated by adding a fixed concentration of a radiolabeled substrate, typically [³H]-Norepinephrine.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is rapidly terminated by washing with ice-cold buffer and filtration through glass fiber filters to separate the cells/synaptosomes from the buffer containing the free radioligand.

  • Quantification: The amount of radioactivity trapped within the cells/synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent NET inhibitor (e.g., Desipramine). Specific uptake is calculated by subtracting this value from the total uptake. The percentage of inhibition is plotted against the logarithm of the test compound's concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Synaptosomes or hNET-transfected cells assay1 Pre-incubate cells with drug dilutions prep1->assay1 prep2 Prepare Drug Dilutions (e.g., Atomoxetine) prep2->assay1 prep3 Prepare [3H]-Norepinephrine assay2 Initiate uptake with [3H]-Norepinephrine prep3->assay2 assay1->assay2 assay3 Terminate uptake (Wash & Filter) assay2->assay3 analysis1 Quantify Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 Calculate % Inhibition vs. Control analysis1->analysis2 analysis3 Determine IC50/Ki (Dose-Response Curve) analysis2->analysis3 cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA DA Dopamine DOPA->DA NE_vesicle Norepinephrine (Vesicle) DA->NE_vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release Ad_Receptor Postsynaptic Adrenergic Receptors (α, β) NE_synapse->Ad_Receptor:f0 Binding & Activation NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Signal Downstream Signaling Ad_Receptor:f1->Signal Drug Atomoxetine or This compound Drug->NET Inhibition

References

Safety Operating Guide

Safe Disposal of Tampramine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tampramine (AHR-9,377) is a research chemical and a tricyclic antidepressant (TCA) that was never marketed.[1] As such, it does not have a standardized, universally mandated disposal protocol. The following guidelines are based on best practices for the disposal of potent, non-P-listed pharmaceutical compounds and research chemicals in a laboratory setting. Personnel must always consult their institution's Environmental Health and Safety (EHS) department for specific procedures and comply with all local, state, and federal regulations.[2]

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, a thorough hazard assessment is critical. This compound is a selective norepinephrine reuptake inhibitor.[1][3] While specific toxicity data is limited, it should be handled as a potent pharmacological agent.

Immediate Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Spill Management: Treat any spills as hazardous. Spilled materials and cleanup supplies must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed hazardous waste management program. Disposing of this chemical down the drain or in regular trash is strictly prohibited.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, wipes), and solutions, must be treated as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix it with incompatible materials like strong oxidizing agents.

Step 2: Containerization and Labeling

  • Primary Container: Collect waste in a designated, leak-proof container with a secure, screw-on cap. The container must be chemically compatible with the waste. For solid waste, the original manufacturer's container is often suitable. For liquid waste, plastic containers are often preferred to glass to minimize breakage risk.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (avoiding abbreviations)

    • All components of a mixture, with estimated percentages

    • Accumulation start date

    • Principal investigator's name and contact information

    • Relevant hazard pictograms (e.g., toxicity)

Step 3: Secure Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and away from sinks or floor drains.

  • Ensure the use of secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been accumulating for a set period (e.g., 90 days), contact your institution's EHS department to schedule a waste pickup.

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.

  • Maintain detailed records of all disposed this compound, including quantities and disposal dates, for regulatory compliance and safety audits.

Data Presentation

The following table summarizes key quantitative limits and parameters for the temporary storage of this compound waste in a laboratory setting, based on general hazardous waste guidelines.

ParameterGuidelineRationale
Maximum Accumulation Time 90 - 150 days (institution-dependent)To ensure timely removal and minimize long-term storage risks in a lab environment.
Maximum Accumulation Volume 55 gallons per waste streamFederal limit for Satellite Accumulation Areas before requiring more stringent storage protocols.
Container Headspace Minimum 1 inchTo allow for vapor expansion and prevent spills or container rupture.
Secondary Containment Volume 110% of the largest primary containerTo ensure full containment in case of a leak or spill from the primary container.
Aqueous Waste pH for Drain Disposal N/A for this compoundNot permitted. Drain disposal is only for specific, easily biodegradable, and non-hazardous chemicals, typically with a pH between 5.5 and 10.5.

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound, generating hazardous waste in the process.

Objective: To safely and effectively decontaminate non-disposable glassware while properly managing all generated waste streams.

Materials:

  • Contaminated glassware (beakers, flasks, etc.)

  • Appropriate organic solvent (e.g., ethanol or isopropanol)

  • Two wash basins

  • Laboratory-grade detergent

  • Deionized water

  • Designated hazardous liquid waste container

  • Designated hazardous solid waste container (for wipes)

Procedure:

  • Pre-rinse (in fume hood): a. Rinse the glassware three times with a minimal amount of a suitable organic solvent in which this compound is soluble. b. Collect all solvent rinsate in a properly labeled hazardous liquid waste container. This rinsate is now considered hazardous waste.

  • Initial Wash (in fume hood): a. In the first wash basin, prepare a solution of laboratory detergent and water. b. Submerge and wash the pre-rinsed glassware thoroughly.

  • Final Rinse: a. In the second wash basin, rinse the glassware with deionized water. b. Perform a final triple rinse with deionized water.

  • Drying: a. Allow the glassware to air dry on a rack or place it in a drying oven.

  • Waste Management: a. The initial solvent rinsate is disposed of as hazardous liquid waste. b. The detergent and water solutions from the wash basins must also be collected and disposed of as hazardous aqueous waste, as they may contain trace amounts of the compound. c. Any paper towels or wipes used during the procedure must be disposed of in a designated hazardous solid waste container.

Mandatory Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste from a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Labware) B Segregate as Hazardous Chemical Waste A->B C Select Compatible, Leak-Proof Container B->C D Affix Hazardous Waste Tag (Date, Contents, PI Info) C->D E Store in Designated SAA with Secondary Containment D->E F Is Container Full OR Accumulation Time Limit Reached? E->F G Continue Research F->G No H Contact EHS for Waste Pickup F->H Yes I EHS Collects Waste for Licensed Disposal H->I J Document Disposal (Date, Quantity) I->J

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Navigating the Safe Handling of Tampramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Safety Precautions

Tampramine and related compounds present several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Potential Hazards:

  • Harmful if swallowed: Oral ingestion can be toxic.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1] Some related compounds can cause severe skin burns and eye damage.

  • Respiratory Issues: May cause allergy or asthma symptoms, or breathing difficulties if inhaled, and may cause respiratory irritation.

  • Allergic Reactions: May cause an allergic skin reaction.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for mitigating the risks associated with this compound.

Protection Type Specific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter if engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health. A particle filter is recommended when dusts are generated.
Hand Protection Wear protective gloves. Wash hands, face, and all exposed skin thoroughly after handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and any exposed skin thoroughly after handling.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Storage Procedures:

  • Store in a cool, dry, well-ventilated place away from direct sunlight.

  • Keep the container tightly closed.

  • Store locked up.

  • Store away from incompatible materials, such as oxidizing agents.

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is critical.

Exposure Scenario First Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water or shower.
If Inhaled Remove person to fresh air and keep comfortable for breathing.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Spill and Disposal Plan:

In the case of a spill, contain the material to prevent it from entering drains and waterways. Use an absorbent material like soil, sand, or another inert material to clean up the spill. Collect and seal the material in properly labeled containers for disposal.

Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not allow the product to reach the sewage system and do not dispose of it with household garbage.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

Property Value
Molecular Formula C₂₃H₂₄N₄
Molar Mass 356.473 g·mol⁻¹
Appearance Likely a solid, crystalline powder, white in appearance (based on similar compounds).
Melting Point 174 - 175 °C (for the related compound Imipramine hydrochloride).

Experimental Workflow and Safety Integration

The following diagram illustrates a typical experimental workflow for handling a chemical compound like this compound, with integrated safety checkpoints.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (or equivalent) B Don Personal Protective Equipment (PPE) A->B Proceed if hazards understood C Prepare Work Area (Fume Hood) B->C D Weigh this compound C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart outlining the key steps and safety checks for a typical laboratory experiment involving this compound.

Logical Relationship of Safety Protocols

The effective implementation of safety protocols relies on a clear understanding of their logical hierarchy and interdependence.

safety_hierarchy Hierarchy of Safety Controls for this compound A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B If not feasible C Administrative Controls (e.g., SOPs, Training) B->C Supplement with D Personal Protective Equipment (PPE) (Least Effective) C->D Last line of defense

Caption: A diagram illustrating the hierarchy of controls for mitigating exposure to hazardous chemicals like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tampramine
Reactant of Route 2
Reactant of Route 2
Tampramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.